molecular formula C9H10N2S B3195825 2-(Benzo[d]thiazol-6-yl)ethanamine CAS No. 933749-15-6

2-(Benzo[d]thiazol-6-yl)ethanamine

Cat. No.: B3195825
CAS No.: 933749-15-6
M. Wt: 178.26
InChI Key: CNYXOGURTWBJEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d]thiazol-6-yl)ethanamine is a chemical compound of significant interest in scientific research, particularly within the fields of medicinal chemistry and neuroscience. With the molecular formula C9H10N2S , it features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities . This specific amine-substituted derivative serves as a key synthetic intermediate or pharmacophore for developing novel bioactive molecules. The primary research value of this compound and its analogs lies in their potential as multifunctional agents for neurodegenerative diseases. Benzothiazole-based structures are extensively investigated as multitarget-directed ligands (MTDLs) for Alzheimer's disease therapy . These compounds can be designed to simultaneously act as histamine H3 receptor (H3R) ligands and inhibitors of cholinesterases (AChE and BuChE) or other target enzymes. The H3R is a G-protein coupled receptor found in the central nervous system; antagonists of this receptor can modulate the release of neurotransmitters like acetylcholine, dopamine, and norepinephrine, offering a potential pathway to mitigate cognitive deficits . The inhibition of cholinesterase enzymes increases the availability of the neurotransmitter acetylcholine, which is crucial for memory and learning . Furthermore, related benzothiazole-amine derivatives are also explored for their potential as anticancer agents, with studies investigating their ability to target enzymes like the Human Epidermal growth factor receptor (HER) . The mechanism of action for benzothiazole-derived compounds is often complex and target-dependent. For instance, some carbamate derivatives featuring the 1,3-benzothiazole scaffold act as pseudo-irreversible inhibitors of acetylcholinesterase . In this mechanism, the catalytic serine residue in the enzyme's active site undergoes carbamoylation upon binding with the inhibitor, leading to prolonged enzymatic inhibition . Molecular docking studies are commonly employed to elucidate the binding modes and interactions of these compounds within the active sites of their target proteins, such as AChE or HER enzymes . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzothiazol-6-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5-6H,3-4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYXOGURTWBJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCN)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Reactivity of 6-Substituted Benzothiazole Ethanamines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the structure, synthesis, and reactivity of 6-substituted benzothiazole ethanamines, a class of compounds of significant interest in medicinal chemistry and drug development. By delving into the nuanced interplay between the benzothiazole core, the ethanamine side chain, and various substituents at the 6-position, this document aims to equip researchers with the foundational knowledge and practical insights necessary for the rational design and synthesis of novel therapeutic agents.

Introduction: The Benzothiazole Ethanamine Scaffold - A Privileged Motif in Drug Discovery

The benzothiazole ring system, a bicyclic scaffold composed of fused benzene and thiazole rings, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[3][4] The incorporation of an ethanamine side chain at the 2-position introduces a basic nitrogen atom, which can be crucial for modulating pharmacokinetic properties such as solubility and membrane permeability, as well as for establishing key interactions with biological targets.

The strategic placement of substituents at the 6-position of the benzothiazole ring offers a powerful tool for fine-tuning the electronic properties and, consequently, the biological activity and reactivity of the entire molecule.[5] This guide will explore the synthesis of this versatile scaffold, the influence of the 6-substituent on its chemical behavior, and the structure-activity relationships that govern its therapeutic potential.

Synthesis of the 6-Substituted 2-Aminobenzothiazole Core: The Foundation

The journey towards 6-substituted benzothiazole ethanamines invariably begins with the synthesis of the corresponding 2-amino-6-substituted benzothiazole precursor. A robust and widely adopted method for this transformation is the reaction of a p-substituted aniline with a thiocyanate salt in the presence of bromine, a process often referred to as the Hugerschoff synthesis.[6][7]

G cluster_reactants Reactants cluster_product Product aniline p-Substituted Aniline (R = H, OCH3, Cl, NO2, etc.) aminobenzothiazole 2-Amino-6-substituted Benzothiazole aniline->aminobenzothiazole 1. Thiocyanation thiocyanate Potassium or Ammonium Thiocyanate thiocyanate->aminobenzothiazole bromine Bromine in Acetic Acid bromine->aminobenzothiazole 2. Cyclization

Experimental Protocol: Synthesis of 2-Amino-6-chlorobenzothiazole

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-chloroaniline (1 eq.) in glacial acetic acid in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Thiocyanate Addition: Cool the solution to 0-5 °C using an ice bath and add potassium thiocyanate (2 eq.) portion-wise while maintaining the temperature.

  • Bromination: Prepare a solution of bromine (1 eq.) in glacial acetic acid and add it dropwise to the reaction mixture via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Work-up and Isolation: Pour the reaction mixture into crushed ice with vigorous stirring. The precipitated solid is collected by filtration, washed with water to remove excess acid and salts, and then with a cold, dilute solution of sodium bisulfite to remove any unreacted bromine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the 2-amino-6-chlorobenzothiazole.

Elaboration of the 2-Ethanamine Side Chain: Key Synthetic Strategies

With the 2-amino-6-substituted benzothiazole core in hand, the next critical step is the introduction of the ethanamine side chain at the 2-position. Several synthetic routes can be envisioned, each with its own advantages and considerations depending on the nature of the 6-substituent.

From 2-Methyl-6-substituted Benzothiazoles

A common strategy involves the initial conversion of the 2-amino group to a 2-methyl group, which can then be further functionalized.

G cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 cluster_product Product aminobenzothiazole 2-Amino-6-substituted Benzothiazole methylbenzothiazole 2-Methyl-6-substituted Benzothiazole aminobenzothiazole->methylbenzothiazole Sandmeyer-type reaction halomethylbenzothiazole 2-(Halomethyl)-6-substituted Benzothiazole methylbenzothiazole->halomethylbenzothiazole Radical Halogenation (e.g., NBS) cyanomethylbenzothiazole 2-(Cyanomethyl)-6-substituted Benzothiazole halomethylbenzothiazole->cyanomethylbenzothiazole Nucleophilic Substitution (e.g., NaCN) ethanamine 6-Substituted Benzothiazole Ethanamine cyanomethylbenzothiazole->ethanamine Reduction (e.g., LiAlH4 or H2/Catalyst)

Causality Behind Experimental Choices:

  • Sandmeyer-type reaction: This classic transformation is a reliable method for converting the 2-amino group to other functionalities, including a methyl group, via a diazonium salt intermediate.

  • Radical Halogenation: The methyl group at the 2-position of the benzothiazole is activated for radical halogenation due to the adjacent heteroaromatic ring. N-Bromosuccinimide (NBS) is a common and effective reagent for this purpose.

  • Nucleophilic Substitution: The resulting 2-(halomethyl) derivative is a good electrophile for nucleophilic substitution with cyanide, which introduces the necessary second carbon atom of the ethanamine side chain.

  • Reduction of the Nitrile: The nitrile group is readily reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

Direct Alkylation of the 2-Position

Directly functionalizing the 2-position of the benzothiazole ring is another viable approach, often starting from a 2-unsubstituted or 2-mercapto derivative.

Experimental Protocol: Synthesis via 2-(Cyanomethyl)benzothiazole

  • Synthesis of 2-Mercapto-6-substituted Benzothiazole: This can be achieved by reacting the corresponding p-substituted aniline with carbon disulfide in the presence of a base.

  • S-Alkylation: The 2-mercaptobenzothiazole is then S-alkylated with chloroacetonitrile in the presence of a base like potassium carbonate to yield 2-(cyanomethylthio)-6-substituted benzothiazole.

  • Rearrangement and Cyclization: While not a direct route to the ethanamine, this intermediate can be a precursor for other functionalizations. A more direct approach involves the reaction of 2-aminothiophenol with cyanoacetic acid to form benzothiazol-2-ylacetic acid, which can then be converted to the corresponding amide and subsequently reduced.[8]

Reactivity of 6-Substituted Benzothiazole Ethanamines: The Influence of the 6-Substituent

The electronic nature of the substituent at the 6-position exerts a profound influence on the reactivity of the entire molecule, particularly the nucleophilicity and basicity of the ethanamine side chain's terminal amino group.

Electronic Effects on Basicity (pKa)

The basicity of the ethanamine nitrogen is directly modulated by the electron-donating or electron-withdrawing character of the 6-substituent.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the benzothiazole ring system. This positive inductive and/or resonance effect is transmitted to the 2-position, which in turn increases the electron density on the ethanamine nitrogen, making it a stronger base (higher pKa).

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) or chloro (-Cl) decrease the electron density of the aromatic system. This deactivating effect reduces the electron density on the ethanamine nitrogen, making it a weaker base (lower pKa).

G cluster_structure 6-Substituted Benzothiazole Ethanamine cluster_edg Electron-Donating Group (R) cluster_ewg Electron-Withdrawing Group (R) cluster_properties Properties of Ethanamine Nitrogen mol R-Benzothiazole-CH2CH2NH2 basicity_high Increased Basicity (Higher pKa) mol->basicity_high nucleophilicity_high Increased Nucleophilicity mol->nucleophilicity_high basicity_low Decreased Basicity (Lower pKa) mol->basicity_low nucleophilicity_low Decreased Nucleophilicity mol->nucleophilicity_low edg_node e.g., -OCH3, -CH3 edg_node->mol ewg_node e.g., -NO2, -Cl ewg_node->mol

Impact on Nucleophilicity

The nucleophilicity of the ethanamine nitrogen generally correlates with its basicity. Therefore, electron-donating groups at the 6-position enhance the nucleophilicity, making the amine more reactive towards electrophiles. Conversely, electron-withdrawing groups diminish its nucleophilic character. This is a critical consideration in subsequent synthetic modifications or in the context of biological interactions where the amine may act as a nucleophile.

Structure-Activity Relationships (SAR): A Medicinal Chemistry Perspective

The substituent at the 6-position is a key determinant of the pharmacological profile of benzothiazole ethanamines.

6-Substituent Electronic Effect Observed Impact on Biological Activity Citation
-F, -Cl, -Br Electron-withdrawingOften enhances antimicrobial and anticancer activity.[4]
-NO₂ Strongly electron-withdrawingCan significantly increase activity, but may also introduce toxicity concerns.[3]
-OCH₃, -CH₃ Electron-donatingModulates activity, with effects being target-dependent.[4]
-CF₃ Strongly electron-withdrawingCan improve metabolic stability and cell permeability.[2]

Self-Validating System in Protocol Design:

The choice of synthetic route and the prediction of reactivity should be a self-validating process. For instance, if a reaction involving the ethanamine as a nucleophile is sluggish, and the molecule bears a strong electron-withdrawing group at the 6-position, this observation is consistent with the predicted decrease in nucleophilicity. This feedback loop between prediction and experimental outcome reinforces the understanding of the structure-reactivity relationships.

Spectroscopic Characterization

The structural elucidation of 6-substituted benzothiazole ethanamines relies on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: Key diagnostic signals include the aromatic protons on the benzothiazole core, whose chemical shifts will be influenced by the 6-substituent. The methylene protons of the ethanamine side chain will typically appear as two distinct multiplets.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the benzothiazole ring, particularly C-6, are sensitive to the nature of the substituent.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹) are expected.[9]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can aid in structural confirmation.

Conclusion and Future Directions

The 6-substituted benzothiazole ethanamine scaffold represents a versatile and promising platform for the development of new therapeutic agents. A thorough understanding of the synthetic routes to this core structure and the profound influence of the 6-substituent on the reactivity of the ethanamine side chain is paramount for the rational design of novel drug candidates. Future research in this area will likely focus on expanding the diversity of substituents at the 6-position, exploring novel methods for the efficient installation of the ethanamine side chain, and conducting detailed quantitative structure-activity relationship (QSAR) studies to further refine the design of next-generation benzothiazole-based therapeutics.

References

  • C6 catalyzed Mannich reaction of benzothiazoles heterocyclic imines with acetylacetonate. (n.d.). Wiley Online Library. Retrieved February 12, 2026, from [Link]

  • 2-Benzothiazolamine. (n.d.). NIST WebBook. Retrieved February 12, 2026, from [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). PMC. Retrieved February 12, 2026, from [Link]

  • Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (2017). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Benzothiazole compounds. XII. 2-Alkylthio-6-aminobenzothiazoles in the Mannich reaction with 2-mercaptobenzothiazole and 2-merca. (1976). Chemicke Zvesti.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. Retrieved February 12, 2026, from [Link]

  • (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). PMC. Retrieved February 12, 2026, from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. Retrieved February 12, 2026, from [Link]

  • Synthesis of 2-Substituted Benzothiazoles Containing Amino Acid, Imino or Heteroaryl Moieties with Anticipated Fungicidal Activity. (2000).
  • SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). MDPI. Retrieved February 12, 2026, from [Link]

  • Theoretical FT-IR spectrum of benzothiazole. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Benzothiazole. (n.d.). NIST WebBook. Retrieved February 12, 2026, from [Link]

  • Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. (1977). Journal of the Chemical Society, Perkin Transactions 2.
  • Synthesis of 2-Substituted Benzothiazoles Containing Amino Acid, Imino or Heteroaryl Moieties with Anticipated Fungicidal Activity. (2000). Semantic Scholar. Retrieved February 12, 2026, from [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). PubMed Central. Retrieved February 12, 2026, from [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (2010). Scholars Research Library. Retrieved February 12, 2026, from [Link]

  • Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review. (2011). Journal of Research in Chemistry.
  • Recent advances in the synthesis of 2-substituted benzothiazoles: a review. (2014). RSC Publishing. Retrieved February 12, 2026, from [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). PMC. Retrieved February 12, 2026, from [Link]

  • Asymmetric Mannich/Cyclization Reaction of 2-Benzothiazolimines and 2-Isothiocyano-1-indanones to Construct Chiral Spirocyclic Compounds. (2024). MDPI. Retrieved February 12, 2026, from [Link]

  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. (2023). MDPI. Retrieved February 12, 2026, from [Link]

  • Michael and Mannich reactions with benzothiazole-2-thiol. (1970). The Journal of Organic Chemistry.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. Retrieved February 12, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2018).
  • Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp-H bond activation. (n.d.). The Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

  • Synthesis of C-6 Methyl Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus Niger. (2018). Lupine Publishers. Retrieved February 12, 2026, from [Link]

  • Recent Advances in the Synthesis of Benzothiazole and its Derivatives. (2022). OUCI. Retrieved February 12, 2026, from [Link]

  • Synthesis of 2-substituted nitro-and aminobenzothiazoles and.... (2012). ResearchGate. Retrieved February 12, 2026, from [Link]

Sources

Biological activity of benzo[d]thiazol-6-yl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Benzo[d]thiazol-6-yl Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[d]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Derivatives substituted at the 6-position of this bicyclic system have garnered significant attention for their potential as therapeutic agents. This technical guide provides a comprehensive overview of the principal biological activities of benzo[d]thiazol-6-yl derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols to empower researchers in the discovery and development of novel therapeutics based on this versatile scaffold.

The Benzothiazole Scaffold: A Foundation for Diverse Biological Activity

The benzothiazole nucleus, formed by the fusion of a benzene ring with a thiazole ring, is a key pharmacophore found in both natural and synthetic bioactive molecules.[1][3] Its structural rigidity, aromaticity, and the presence of heteroatoms (nitrogen and sulfur) allow for diverse interactions with biological targets.[4] Substitutions at various positions on the benzothiazole ring system, particularly at the C-2 and C-6 positions, have been shown to significantly modulate the pharmacological profile of the resulting derivatives.[3][5] This guide will specifically focus on derivatives featuring substitutions at the 6-position, a site that has proven crucial for enhancing a variety of biological activities.

Anticancer Activity of Benzo[d]thiazol-6-yl Derivatives

Benzo[d]thiazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of cancer cell lines through multiple mechanisms of action.[1][6]

Mechanism of Action

The anticancer effects of these derivatives are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

One of the key mechanisms involves the inhibition of signaling pathways such as the AKT and ERK pathways.[7] For instance, the compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7) has been shown to inhibit both of these pathways in A431 and A549 cancer cells.[7] These pathways are critical for cell survival and proliferation, and their inhibition can lead to apoptosis.

Furthermore, many benzothiazole-based derivatives induce apoptosis in various cancer types, including prostate, lung, breast, and colon cancer.[8] This programmed cell death is often initiated through caspase-dependent pathways.[8] Some derivatives also cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[7]

The following diagram illustrates the inhibition of the AKT and ERK signaling pathways by a representative benzo[d]thiazol-6-yl derivative.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates RAS RAS Receptor->RAS Activates AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Promotes Benzothiazole_Derivative Benzo[d]thiazol-6-yl Derivative Benzothiazole_Derivative->AKT Inhibits Benzothiazole_Derivative->ERK Inhibits antimicrobial_workflow Start Start: Synthesized Derivatives Broth_Microdilution Broth Microdilution Assay (MIC Determination) Start->Broth_Microdilution Data_Analysis Data Analysis: Determine MIC Values Broth_Microdilution->Data_Analysis SAR_Study Structure-Activity Relationship (SAR) Study Data_Analysis->SAR_Study Lead_Identification Identify Lead Compounds SAR_Study->Lead_Identification

Caption: Workflow for antimicrobial screening of benzo[d]thiazol-6-yl derivatives.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of benzo[d]thiazol-6-yl derivatives is significantly influenced by their substitution patterns.

  • Halogen Substitution: The presence of electron-withdrawing groups like fluoro and chloro at the 5 and 6-positions of the benzothiazole ring can enhance antibacterial activity. [9]* C-2 Substituents: The introduction of thiazolidin-4-one moieties or Schiff bases at the C-2 position has been shown to improve antibacterial action. [10]Specifically, substitutions of nitro and methoxy groups on the phenyl ring of these moieties are beneficial. [10]* Hybrid Molecules: Hybrid molecules incorporating other heterocyclic rings, such as thiazole, with the benzothiazole scaffold have demonstrated broad-spectrum antimicrobial activity. [11]

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative benzo[d]thiazol-6-yl derivatives against various microbial strains.

Compound IDSubstitution PatternMicrobial StrainMIC (µg/mL)Reference
Compound 41c 6-substituted, isatin derivativeE. coli3.1[12]
P. aeruginosa6.2[12]
Compound 46a/b 6-substituted, amino-benzothiazole Schiff baseE. coli15.62[10]
P. aeruginosa15.62[10]
Compound 16c 6-substituted, pyrazol-3-one derivativeS. aureus- (MIC 0.025 mM)[13]
Key Experimental Protocol for Antimicrobial Activity Assessment

This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [14] Protocol (following CLSI guidelines):

  • Preparation of Antimicrobial Solutions: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). [15]2. Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration required for the assay. [15]3. Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. [15]4. Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria). [15]5. MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. [16]

Anti-inflammatory Activity of Benzo[d]thiazol-6-yl Derivatives

Chronic inflammation is a key factor in the development of various diseases, and benzo[d]thiazole derivatives have shown potential as anti-inflammatory agents. [7][17]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to suppress the production of pro-inflammatory mediators. For example, some derivatives can reduce the levels of inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). [7]The inhibition of enzymes like cyclooxygenase (COX) is another potential mechanism. [8]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of benzo[d]thiazol-6-yl derivatives is closely linked to their chemical structure.

  • C-2 Substituents: The presence of substituted pyrazole moieties at the C-2 position has been associated with significant anti-inflammatory activity. [2]* Sulphonamide and Beta-lactam Rings: The incorporation of sulphonamide or beta-lactam rings into the benzothiazole structure can enhance anti-inflammatory properties. [18]* Benzamide Derivatives: N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamide derivatives have shown high affinity for CB2 receptors, which are involved in modulating inflammation. [19]

Key Experimental Protocol for Anti-inflammatory Activity Assessment

This is a widely used and reproducible model of acute inflammation. [2][20] Protocol:

  • Animal Preparation: Use adult rats (e.g., Wistar rats) and measure the initial paw volume using a plethysmometer. [20]2. Compound Administration: Administer the test compounds orally or intraperitoneally to the rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin). [20]3. Induction of Edema: After a set time (e.g., 30 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation. [20]4. Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. [20]5. Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group. [21]

Conclusion and Future Perspectives

Benzo[d]thiazol-6-yl derivatives represent a highly versatile and promising class of compounds with significant potential in drug discovery. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, make them attractive scaffolds for the development of novel therapeutics. The structure-activity relationship studies highlighted in this guide provide a rational basis for the design of more potent and selective derivatives. The detailed experimental protocols offer a practical framework for researchers to evaluate the biological activity of newly synthesized compounds. Future research should focus on optimizing the lead compounds identified through these screening methods, exploring their in vivo efficacy and safety profiles, and further elucidating their mechanisms of action to pave the way for their clinical application.

References

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers. Available at: [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. PMC. Available at: [Link]

  • Benzothiazole derivatives as anticancer agents. FLORE. Available at: [Link]

  • Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. Available at: [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. Available at: [Link]

  • Benzothiazole derivatives as anticancer agents. PMC. Available at: [Link]

  • 2.7. Carrageenan-induced paw edema assay. Bio-protocol. Available at: [Link]

  • A Review on the Design, Synthesis, and Structure-activity Relationships of Benzothiazole Derivatives against Hypoxic Tumors. PubMed. Available at: [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. PMC. Available at: [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available at: [Link]

  • Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. ResearchGate. Available at: [Link]

  • Structure-activity relationships of thiazole and benzothiazole derivatives as selective cannabinoid CB2 agonists with in vivo anti-inflammatory properties. PubMed. Available at: [Link]

  • Wound Healing and Migration Assays. ibidi. Available at: [Link]

  • A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences. Available at: [Link]

  • A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration. JoVE. Available at: [Link]

  • Biological Screening and Structure Activity relationship of Benzothiazole. ProQuest. Available at: [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. PubMed. Available at: [Link]

  • MTT Analysis Protocol. Creative Bioarray. Available at: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

  • Protocol of Cell Cycle Staining Flow Cytometry. Creative Biolabs Antibody. Available at: [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PMC. Available at: [Link]

  • Assaying cell cycle status using flow cytometry. PMC. Available at: [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing. Available at: [Link]

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. Available at: [Link]

  • Structural activity relationship and importance of Benzothiazole derivatives, in the medicinal chemistry- An comprehensive review. ResearchGate. Available at: [Link]

  • SAR of different substituted benzothiazole derivatives as antibacterial agent. ResearchGate. Available at: [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. PMC. Available at: [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing. Available at: [Link]

  • How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect. Available at: [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • Synthesis of Bi-substrate State Mimics of Dihydropteroate Synthase as Potential Inhibitors and Molecular Probes. PubMed Central. Available at: [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. Available at: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Available at: [Link]

  • Carbonic Anhydrase Activity Assay. Protocols.io. Available at: [Link]

  • Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. PMC. Available at: [Link]

  • CLSI broth microdilution method for testing susceptibility of Malasseia pachydermatis to thiabendazole. PMC. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link]

Sources

A Technical Guide to the Therapeutic Potential of Benzothiazole Ethylamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzothiazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant pharmacological activities. Its unique structural and electronic properties facilitate interactions with a wide array of biological targets, leading to applications in oncology, neurodegenerative diseases, and infectious diseases. This guide focuses specifically on benzothiazole ethylamine derivatives, a subclass that leverages the ethylamine linker to modulate physicochemical properties and enhance therapeutic efficacy. We will explore the synthetic rationale, key mechanisms of action in various disease models, detailed experimental protocols for in vitro evaluation, and critical structure-activity relationship (SAR) insights. The aim is to provide drug development professionals with a comprehensive technical resource to guide the design and evaluation of novel benzothiazole ethylamine-based therapeutics.

Section 1: The Benzothiazole Scaffold: A Privileged Core in Medicinal Chemistry

Introduction to Heterocyclic Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry.[1] The presence of heteroatoms like nitrogen, sulfur, and oxygen introduces dipoles, hydrogen bonding capabilities, and specific steric conformations that are crucial for molecular recognition by biological targets such as enzymes and receptors.[1] Among these, the benzothiazole scaffold, a bicyclic system featuring a benzene ring fused to a thiazole ring, has emerged as a particularly valuable core in drug discovery.[2]

Physicochemical Properties of Benzothiazole

The benzothiazole ring system is a planar, aromatic structure with a unique distribution of electrons. The sulfur and nitrogen atoms in the thiazole ring act as both hydrogen bond acceptors and donors, enabling diverse, high-affinity interactions with biological macromolecules.[3] This structural versatility allows benzothiazole derivatives to function as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[4][5][6] Several clinically approved drugs, such as Riluzole for amyotrophic lateral sclerosis (ALS), feature this core, underscoring its therapeutic relevance.[7]

Rationale for the Ethylamine Linker: Modulating Pharmacokinetics and Pharmacodynamics

While the benzothiazole core provides the foundational pharmacophore, modifications, particularly at the 2-position, are critical for tuning activity and drug-like properties. The introduction of an ethylamine (-CH_2-CH_2-NH_2) linker serves several strategic purposes:

  • Flexibility and Conformational Control: The ethyl chain provides rotational flexibility, allowing the molecule to adopt optimal conformations for binding within a target's active site.[8]

  • Basicity and Solubility: The terminal amine group is basic and can be protonated at physiological pH. This enhances aqueous solubility, a crucial factor for bioavailability, and provides a key interaction point for forming salt bridges with acidic residues in target proteins.

  • Vector for Derivatization: The primary or secondary amine serves as a synthetic handle for introducing a wide range of substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.

Section 2: Synthesis and Derivatization Strategies

The synthesis of benzothiazole ethylamine scaffolds typically begins with the formation of a 2-aminobenzothiazole precursor, which is then elaborated.

Core Synthesis of 2-Aminobenzothiazole Precursors

The most common and efficient method for constructing the benzothiazole ring is the reaction of a substituted aniline with a thiocyanate salt (e.g., KSCN or NH₄SCN) in the presence of bromine and acetic acid.[9] Alternatively, the condensation of 2-aminothiophenol with various reagents like aldehydes or ketones provides another robust route.[2][10] These methods allow for the introduction of various substituents onto the benzene ring portion of the scaffold.

General Synthesis of Benzothiazole Ethylamine Scaffolds

A representative synthetic route to obtain the target scaffold involves a multi-step process starting from a commercially available 2-aminobenzothiazole.

Step 1: N-Acylation. The 2-aminobenzothiazole is first acylated with chloroacetyl chloride in a suitable solvent like dry benzene. This reaction proceeds via nucleophilic attack of the amino group on the acyl chloride to form an N-(benzo[d]thiazol-2-yl)-2-chloroacetamide intermediate.[11]

Step 2: Introduction of the Ethylamine Moiety (Illustrative). While direct ethylamine attachment can be complex, a common strategy involves building a related scaffold. For instance, the chloroacetamide intermediate can be reacted with ammonium thiocyanate to form a thiazolidinone ring.[11] This intermediate can then be condensed with various aromatic aldehydes to generate a library of derivatives for screening.[11] More direct syntheses can involve reacting a 2-mercaptobenzothiazole with a protected 2-bromoethylamine, followed by deprotection.

SynthesisWorkflow

Caption: Generalized synthetic workflow for benzothiazole derivatives.

Section 3: Key Therapeutic Applications and Mechanisms of Action

The versatility of the benzothiazole ethylamine scaffold allows it to target a range of pathologies.

Neurodegenerative Disorders (Alzheimer's Disease)

Alzheimer's disease (AD) is a multifactorial disorder, making multi-target-directed ligands (MTDLs) a highly attractive therapeutic strategy.[12][13] Benzothiazole derivatives are well-suited for this approach.

  • Mechanism of Action:

    • Cholinesterase Inhibition: Many derivatives are designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine. By inhibiting these enzymes, synaptic acetylcholine levels increase, alleviating cognitive deficits.[8][13] The amine function on the ethylamine linker can interact with the catalytic active site (CAS) of the enzyme.[8]

    • MAO-B Inhibition: Monoamine oxidase B (MAO-B) levels are elevated in the brains of AD patients and contribute to oxidative stress and potentially β-amyloid production.[13] Certain benzothiazole derivatives show potent and selective inhibition of MAO-B.[8]

    • Amyloid-β (Aβ) Aggregation Inhibition: The planar benzothiazole ring can intercalate between β-sheets of the Aβ peptide, disrupting the aggregation process that leads to toxic plaques, a key hallmark of AD.[14][15]

AD_Pathway

Caption: Multi-target mechanism of benzothiazole scaffolds in Alzheimer's.

Oncology

Benzothiazole derivatives have demonstrated potent antiproliferative activity against a wide range of human cancer cell lines.[16][17]

  • Mechanism of Action:

    • Tyrosine Kinase Inhibition: Many cancers are driven by aberrant signaling from receptor tyrosine kinases (RTKs) like EGFR. Benzothiazole scaffolds can act as ATP-competitive inhibitors, blocking the kinase domain and halting downstream proliferation signals.[18]

    • Carbonic Anhydrase Inhibition: Certain tumor-associated carbonic anhydrase (CA) isoforms are crucial for maintaining the acidic tumor microenvironment, which promotes invasion and metastasis. Benzothiazole derivatives can act as potent inhibitors of these enzymes.[5]

    • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the disruption of mitochondrial membrane potential and inhibition of DNA synthesis.[16][18]

Antimicrobial Agents

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[19] Benzothiazole-based compounds have shown promise as both antibacterial and antifungal agents.

  • Mechanism of Action: A primary target in bacteria is DNA gyrase, an essential enzyme for DNA replication. Benzothiazole-thiazole hybrids have been shown to bind effectively to this enzyme, inhibiting its function.[20] In fungi, a key target is cytochrome P450 14α-demethylase (CYP51), an enzyme critical for ergosterol biosynthesis, a vital component of the fungal cell membrane.[21]

Table 1: Representative Antimicrobial Activity of Benzothiazole Derivatives

Compound Class Target Organism Target Enzyme MIC (µg/mL) Reference
Benzothiazole-Amide-Imidazole Candida albicans CYP51 0.125 - 2 [21]
Benzothiazole-Thiazole Hybrid S. aureus DNA Gyrase 3.90 - 15.63 [20]

| 5,6-Difluorobenzothiazole Amine | Gram-positive pathogens | Met-tRNA Synthetase | Potent (exact value not stated) |[22] |

Section 4: Experimental Protocols for Efficacy and Safety Assessment

A self-validating and robust screening cascade is essential for advancing lead candidates. This involves a series of tiered in vitro assays to determine efficacy and initial safety.

In Vitro Efficacy: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard for screening AChE inhibitors. It measures the activity of the enzyme by detecting the product of a reaction it catalyzes.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Prepare stock solutions of the test compound, a reference inhibitor (e.g., Donepezil), ATCI (15 mM), DTNB (10 mM), and AChE enzyme in the buffer.

  • Assay Setup (96-well plate):

    • Add 25 µL of test compound dilutions (in buffer) to sample wells.

    • Add 25 µL of buffer to control (100% activity) and blank wells.

    • Add 125 µL of DTNB solution to all wells.

    • Add 25 µL of ATCI solution to all wells except the blank (add 25 µL buffer instead).

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the AChE enzyme solution to all wells.

    • Immediately measure the absorbance at 412 nm using a plate reader in kinetic mode, taking readings every minute for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbs/min).

    • Calculate the percentage of inhibition for each compound concentration: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot % Inhibition vs. log[Concentration] and determine the IC₅₀ value using non-linear regression.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed a relevant cell line (e.g., A549 human lung cancer cells or SH-SY5Y neuroblastoma cells) into a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compounds. Include vehicle-only controls.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability: % Viability = (Abs_sample / Abs_control) * 100.

    • Plot % Viability vs. log[Concentration] to determine the IC₅₀ (concentration that inhibits 50% of cell growth).

ScreeningCascade

Caption: A typical in vitro screening cascade for lead identification.

Section 5: Structure-Activity Relationship (SAR) Insights

Systematic modification of the benzothiazole ethylamine scaffold has yielded crucial insights for rational drug design.

  • Substitutions on the Benzothiazole Ring:

    • Electron-Withdrawing Groups (EWGs): Halogen substitutions (e.g., -F, -Cl) at positions 5 and 6 of the benzothiazole ring often enhance antimicrobial and anticancer activity.[17][22] This is likely due to altered electronic properties that improve target binding or membrane permeability.

    • Electron-Donating Groups (EDGs): The effect of EDGs is variable and target-dependent, highlighting the need for empirical testing for each therapeutic application.

  • Role of the Ethylamine Linker and N-Substituents:

    • Linker Length: The length of the alkyl chain connecting the amine to the benzothiazole core is critical. For cholinesterase inhibitors, a specific length is required to properly bridge the catalytic and peripheral anionic sites of the enzyme.[8]

    • N-Substituents: The nature of the group(s) on the terminal nitrogen profoundly impacts activity.

      • In neurodegenerative targets, incorporating cyclic amines like piperidine or pyrrolidine can enhance binding affinity to cholinesterases.[8][13]

      • In anticancer agents, bulky aromatic substituents on the nitrogen can lead to potent antiproliferative effects.[4]

Table 2: Summary of Key Structure-Activity Relationships (SAR)

Scaffold Position Substitution Type Impact on Activity Therapeutic Area
Benzothiazole C5/C6 Halogens (-F, -Cl) Increase in potency Anticancer, Antimicrobial
Benzothiazole C2 Ethylamine Linker Essential for bridging binding sites Alzheimer's Disease
Ethylamine Nitrogen Cyclic Amines (Piperidine) Increase in AChE inhibition Alzheimer's Disease

| Ethylamine Nitrogen | Aromatic Groups | Increase in cytotoxicity | Anticancer |

Section 6: Future Perspectives and Conclusion

The benzothiazole ethylamine scaffold remains a highly promising platform for the development of novel therapeutics. Its synthetic tractability and proven biological versatility make it an attractive starting point for addressing complex diseases.

Challenges:

  • Blood-Brain Barrier (BBB) Permeability: For CNS targets, optimizing compounds to efficiently cross the BBB without being substrates for efflux pumps is a major challenge. Physicochemical properties like lipophilicity and polar surface area must be carefully balanced.[14]

  • Solubility: While the ethylamine moiety can improve aqueous solubility, highly derivatized, lipophilic analogues may still suffer from poor solubility, impacting formulation and bioavailability.

  • Off-Target Effects: As with any multi-target ligand, ensuring a desirable selectivity profile to minimize off-target toxicity is paramount.

Opportunities:

  • Hybrid Molecules: Fusing the benzothiazole ethylamine scaffold with other known pharmacophores (e.g., thiazole, triazole) is a promising strategy to develop next-generation MTDLs with enhanced or synergistic activities.[20]

  • Targeted Delivery: Conjugating these scaffolds to targeting moieties could enable cell- or tissue-specific drug delivery, particularly in oncology, thereby increasing efficacy and reducing systemic toxicity.

References

  • Kurian, T., & Sebastian, R. (n.d.). Molecular Docking Study of Benzothiazole Derivatives for Anti-Alzheimer's Activity on Human BACE-1 Complex AYH- 011 Target. International Journal of Pharmacy and Biological Sciences. [Link]

  • Yousef, N. M., et al. (2007). Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents. Molecules. [Link]

  • Kumar, A., et al. (2024). STRUCTURE-GUIDED INVESTIGATION OF BENZOTHIAZOLE DERIVATIVES FOR ALZHEIMER'S DISEASE: COMBINING MOLECULAR DOCKING AND IN-VITRO RE. ijprems. [Link]

  • Özkay, Y., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances. [Link]

  • Abdelgawad, M. A., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Abdelgawad, M. A., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Asif, M. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Alam, M. S., et al. (2023). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. Scientific Reports. [Link]

  • Sevim, D., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against. In Vivo. [Link]

  • Yurttaş, L., et al. (2017). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules. [Link]

  • (n.d.). Anticancer activity of benzothiazole derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. [Link]

  • Wang, S., et al. (2016). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. European Journal of Medicinal Chemistry. [Link]

  • Yeşildağ, Z. E., et al. (2016). Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety as monoamine oxidase inhibitory agents. Bioorganic & Medicinal Chemistry. [Link]

  • Li, Y., et al. (2012). Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Asif, M. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2010). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. E-Journal of Chemistry. [Link]

  • Das, S., & Borthakur, S. K. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. ChemistrySelect. [Link]

  • Al-Joboury, S. A. H., & Jaber, S. H. (2018). (PDF) Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. ResearchGate. [Link]

  • Elgemeie, G. H., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. [Link]

  • Yousef, N. M., et al. (2007). Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents. ResearchGate. [Link]

  • B., K. (2022). SYNTHESIS AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-BENZOTHIAZOLIUM SALTS UPON APPLICATION WITH ALS CELLS AND THE EFFECTS OF THE TDP-43 PROTEIN. Digital Commons @ the Georgia Academy of Science. [Link]

  • (n.d.). Synthesis, characterization and biological activity of various substituted benzothiazole derivatives | Request PDF. ResearchGate. [Link]

  • Glushkov, V. A., & Shklyaeva, E. V. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds. [Link]

  • (n.d.). Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. ResearchGate. [Link]

  • Al-Omary, F. A. M., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Pharmaceuticals. [Link]

  • Wang, H., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]

  • Chovatia, P. T., et al. (2024). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Medicinal Chemistry. [Link]

Sources

6-(2-aminoethyl)-1,3-benzothiazole: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-benzothiazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the broad and potent biological activities exhibited by its derivatives. This technical guide provides a comprehensive exploration of the synthesis, chemical properties, and diverse pharmacological applications of benzothiazole derivatives, with a specific conceptual focus on the 6-(2-aminoethyl)-1,3-benzothiazole structure. While direct literature on this specific analogue is limited, this document synthesizes the wealth of knowledge available for the broader benzothiazole class to provide a predictive framework and practical methodologies for researchers. We will delve into established synthetic routes, explore key biological targets and signaling pathways, and provide detailed experimental protocols to empower further investigation into this versatile molecular framework.

Introduction: The Benzothiazole Scaffold

The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, is considered a "privileged structure" in drug discovery.[1] Its unique electronic and structural features allow for diverse interactions with a multitude of biological targets, leading to a wide array of pharmacological effects.[2] Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective agents.[3][4] The conceptual molecule of interest, 6-(2-aminoethyl)-1,3-benzothiazole, combines the core benzothiazole structure with a flexible aminoethyl side chain at the 6-position. This side chain introduces a basic primary amine, which can significantly influence the molecule's physicochemical properties, such as solubility and protein binding, and could serve as a handle for further chemical modifications.

Synthesis of the Benzothiazole Core and its Derivatives

The construction of the benzothiazole ring system is a well-established area of organic synthesis, with the most common approach being the condensation of a 2-aminothiophenol with a variety of carbonyl-containing compounds.[2][5]

General Synthetic Strategies

Several methods have been developed for the synthesis of 2-substituted benzothiazoles, often starting from 2-aminothiophenol.[6] These include:

  • Condensation with Aldehydes: A straightforward method involves the reaction of 2-aminothiophenol with aldehydes, often in the presence of an oxidizing agent, to yield 2-aryl or 2-alkyl benzothiazoles.[7]

  • Reaction with Carboxylic Acids and Derivatives: Carboxylic acids, acyl chlorides, and esters can be condensed with 2-aminothiophenol to form the corresponding 2-substituted benzothiazoles.[5]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction times for benzothiazole synthesis, often leading to higher yields and cleaner products.[6]

Conceptual Synthesis of 6-(2-aminoethyl)-1,3-benzothiazole

A plausible synthetic route to the target molecule could involve a multi-step process starting from a commercially available substituted benzene derivative. A hypothetical pathway is outlined below.

Conceptual Synthesis of 6-(2-aminoethyl)-1,3-benzothiazole A 4-Nitrophenethylamine B 2-Amino-4-nitrophenethylamine A->B Nitration C 2-Amino-4-aminostyrene B->C Reduction D 4-Amino-3-mercaptophenethylamine C->D Thiolation E 6-(2-Aminoethyl)-1,3-benzothiazole D->E Cyclization with Formic Acid

Caption: Conceptual synthetic pathway to 6-(2-aminoethyl)-1,3-benzothiazole.

Biological Activities and Mechanisms of Action

Benzothiazole derivatives have demonstrated a remarkable range of biological activities, targeting various enzymes and signaling pathways implicated in numerous diseases.[3][8]

Anticancer Activity

The anticancer properties of benzothiazole derivatives are well-documented.[8] They can induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in cancer cell proliferation and survival.[1]

  • Signaling Pathway Modulation: Benzothiazoles have been shown to inhibit critical pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are often dysregulated in cancer.[1]

Anticancer Mechanism of Benzothiazole Derivatives Benzothiazole Benzothiazole Derivative PI3K PI3K Benzothiazole->PI3K Inhibition Apoptosis Apoptosis Benzothiazole->Apoptosis Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified diagram of PI3K/Akt/mTOR pathway inhibition by benzothiazole derivatives.

Antimicrobial and Antifungal Activity

Many benzothiazole derivatives exhibit potent antimicrobial and antifungal properties. Their mechanism of action often involves the inhibition of essential microbial enzymes.[3]

Anti-inflammatory Activity

Significant anti-inflammatory effects have been observed with benzothiazole derivatives, primarily through the inhibition of key inflammatory mediators.[3] A common target is the cyclooxygenase-2 (COX-2) enzyme.[1]

Neuroprotective and Anticonvulsant Activities

Benzothiazole derivatives, including the FDA-approved drug Riluzole, have shown promise in the treatment of neurodegenerative diseases.[8] Their neuroprotective effects are often attributed to the modulation of glutamatergic neurotransmission. Additionally, several derivatives have demonstrated anticonvulsant properties.[3]

Potential Applications of 6-(2-aminoethyl)-1,3-benzothiazole

Based on the extensive literature on benzothiazole derivatives, 6-(2-aminoethyl)-1,3-benzothiazole could be a valuable lead compound for several therapeutic applications. The presence of the aminoethyl group could enhance its interaction with biological targets and improve its pharmacokinetic profile.

Table 1: Potential Therapeutic Targets and Applications of Benzothiazole Derivatives

Therapeutic AreaPotential Molecular TargetsExample Applications
Oncology PI3K, Akt, mTOR, EGFR, VEGFRBreast, lung, and colon cancer therapies
Infectious Diseases Bacterial and fungal enzymesNovel antibiotics and antifungals
Inflammation COX-2, various cytokinesAnti-inflammatory drugs for arthritis
Neurology Glutamate receptors, MAO-BTreatment of ALS, Alzheimer's, and Parkinson's disease

Experimental Protocols

The following are standard protocols for the synthesis and biological evaluation of benzothiazole derivatives.

General Procedure for the Synthesis of 2-Arylbenzothiazoles

This protocol describes a common method for the synthesis of 2-arylbenzothiazoles via the condensation of 2-aminothiophenol with an aromatic aldehyde.

Workflow Diagram:

Synthesis of 2-Arylbenzothiazole Start Start Reactants Mix 2-aminothiophenol and aromatic aldehyde in ethanol Start->Reactants Catalyst Add H2O2/HCl catalyst Reactants->Catalyst Stir Stir at room temperature for 1 hour Catalyst->Stir Precipitate Collect precipitate by filtration Stir->Precipitate Purify Recrystallize from ethanol Precipitate->Purify End Obtain pure 2-arylbenzothiazole Purify->End

Caption: Workflow for the synthesis of a 2-arylbenzothiazole derivative.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (10 mL).

  • Catalyst Addition: To this solution, add a mixture of 30% hydrogen peroxide (6.0 mmol) and concentrated hydrochloric acid (3.0 mmol) dropwise with stirring.

  • Reaction: Stir the reaction mixture at room temperature for approximately 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-arylbenzothiazole.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of the cytotoxic potential of a compound.[8]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 6-(2-aminoethyl)-1,3-benzothiazole) in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The results are typically expressed as the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

The benzothiazole scaffold remains a highly attractive starting point for the design of novel therapeutic agents. While the specific compound 6-(2-aminoethyl)-1,3-benzothiazole has not been extensively studied, the vast body of research on its analogues suggests that it holds significant potential for biological activity. The synthetic accessibility of the benzothiazole core, coupled with the functional handle provided by the aminoethyl side chain, makes this molecule an intriguing candidate for further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of 6-(2-aminoethyl)-1,3-benzothiazole and its derivatives to fully elucidate their therapeutic potential.

References

  • The Multifaceted Biological Activities of Benzothiazole Derivatives: A Technical Guide - Benchchem. (URL: )
  • A Review on Recent Development and biological applications of benzothiazole deriv
  • Synthesis and various biological activities of benzothiazole derivative - International Journal of Research in Pharmacy and Pharmaceutical Sciences. (URL: )
  • biological effects of benzothiazole derivatives: als cells and the effects of the tdp-43 protein - Digital Commons @ the Georgia Academy of Science. (URL: )
  • STRUCTURE-GUIDED INVESTIGATION OF BENZOTHIAZOLE DERIVATIVES FOR ALZHEIMER'S DISEASE: COMBINING MOLECULAR DOCKING AND IN-VITRO RE - ijprems. (URL: )
  • Synthesis and evaluation of novel benzothiazole derivatives based on the bithiophene structure as potential radiotracers for beta-amyloid plaques in Alzheimer's disease - PubMed. (URL: [Link])

  • Benzothiazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC. (URL: [Link])

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. (URL: [Link])

  • Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder - PubMed. (URL: [Link])

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC. (URL: [Link])

  • Synthesis of 2-Substituted Benzothiazoles Containing Amino Acid, Imino or Heteroaryl Moieties with Anticipated Fungicidal Activi. (URL: [Link])

  • Product Class 18: Benzothiazoles and Related Compounds. (URL: [Link])

  • The Pharmacological Potential of Benzothiazole Derivatives: An In-depth Technical Guide - Benchchem. (URL: )
  • Benzothiazole - Wikipedia. (URL: [Link])

  • Benzothiazole analogues and their biological aspects: A Review - ResearchGate. (URL: [Link])

  • (PDF) Eurasian Journal of Analytical Chemistry Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives - ResearchGate. (URL: [Link])

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library. (URL: [Link])

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (URL: [Link])

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications - MDPI. (URL: [Link])

Sources

Methodological & Application

Protocols for amine functionalization at benzothiazole 6-position

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protocols for Amine Functionalization at the Benzothiazole 6-Position

Executive Summary & Strategic Overview

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in antitumor agents (e.g., Phortress), imaging agents, and antimicrobial drugs. The 6-position is electronically distinct; located para to the ring nitrogen, it is amenable to electrophilic aromatic substitution (EAS) but challenging for nucleophilic attack without activation.

Functionalizing the 6-position with amines is critical for tuning solubility and hydrogen-bond donor/acceptor profiles. However, two primary challenges exist:

  • Catalyst Poisoning: The sulfur atom in the thiazole ring is a potent soft Lewis base that can coordinate to transition metals (Pd, Pt), deactivating catalysts during cross-coupling.

  • Regioselectivity: Direct nitration often yields a mixture of 6- and 7-isomers, requiring careful separation.

This guide details two high-fidelity protocols to install amine functionalities: the Modern Catalytic Route (Buchwald-Hartwig) for complex substrates, and the Classical Route (Nitro-Reduction) for scale-up and cost-efficiency.

Decision Matrix: Selecting the Optimal Route

Before initiating synthesis, analyze your substrate constraints using the following logic flow.

RouteSelection Start Target: 6-Aminobenzothiazole Derivative Halogen Is the 6-Halo (Br/I) precursor available? Start->Halogen Sensitive Does substrate contain acid/base sensitive groups? Halogen->Sensitive Yes Nitro PROTOCOL B: Nitro-Reduction Sequence (Classical) Halogen->Nitro No (Must synthesize from scratch) Scale Scale of Reaction Sensitive->Scale No Buchwald PROTOCOL A: Buchwald-Hartwig Coupling (Pd-Catalysis) Sensitive->Buchwald Yes (Mild Base) Scale->Buchwald < 10g (High Value) Scale->Nitro > 10g (Cost Driven)

Figure 1: Strategic decision tree for selecting the amination pathway.

Protocol A: Buchwald-Hartwig Cross-Coupling

Objective: Direct installation of primary or secondary amines onto 6-bromobenzothiazole. Challenge: Sulfur-mediated catalyst deactivation. Solution: Use of bulky, electron-rich biaryl phosphine ligands (BrettPhos/XPhos) to sterically crowd the Pd center, preventing non-productive coordination by the benzothiazole sulfur.

Mechanism of Action

The catalytic cycle relies on the oxidative addition of the C6-Br bond to Pd(0). The ligand choice is critical here; monodentate phosphines (like


) are often displaced by the thiazole sulfur, killing the cycle.

BuchwaldCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 6-Bromobenzothiazole AmineBind Amine Coordination (Pd-N) OxAdd->AmineBind + Amine + Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim - HBr RedElim->Pd0 Regeneration

Figure 2: Simplified catalytic cycle. The Ligand (L) must prevent S-binding at the Pd(0) and Pd(II) stages.

Experimental Procedure

Reagents:

  • Substrate: 6-Bromobenzothiazole (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst Source:

    
     (2 mol%) or Pd(OAc)2 (5 mol%)
    
  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (2-6 mol%, maintain 1:1 to 1:2 Pd:L ratio)

  • Base:

    
     (2.0 equiv) or NaOtBu (1.4 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)

Step-by-Step:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cycle with Argon/Vacuum (3x). Note: Oxygen is detrimental to the active Pd(0) species.

  • Solids Addition: Add 6-bromobenzothiazole (1 mmol, 214 mg),

    
     (18 mg, 0.02 mmol), BrettPhos (21 mg, 0.04 mmol), and 
    
    
    
    (650 mg, 2.0 mmol).
  • Liquids Addition: Add the amine (1.2 mmol) and anhydrous 1,4-Dioxane (5 mL) via syringe.

  • Degassing: Sparge the mixture with Argon for 5 minutes.

  • Reaction: Seal the vial and heat to 100°C for 12–18 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane). Look for the disappearance of the aryl bromide.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Wash with EtOAc. Concentrate the filtrate.

  • Purification: Flash column chromatography.

Critical Note on C2-Acidity: If the benzothiazole C2 position is unsubstituted (C-H), it is relatively acidic (


). Strong bases like NaOtBu may cause deprotonation and side reactions at C2. In these cases, 

is the preferred base due to its milder nature and "cesium effect" (solubility enhancement).

Protocol B: The Nitro-Reduction Sequence (Classical)

Objective: Synthesis of 6-aminobenzothiazole from precursors without expensive catalysts. Context: Ideal for generating the primary amine parent (


) which can be further functionalized.
Experimental Procedure

Stage 1: Nitration (if starting from benzothiazole) Note: Direct nitration of benzothiazole yields a mix of 6-nitro (major) and 7-nitro (minor).

  • Dissolve benzothiazole in conc.

    
     at 0°C.
    
  • Dropwise add fuming

    
     / 
    
    
    
    mixture. Maintain temp < 5°C.
  • Stir at RT for 2 hours. Pour onto ice. Filter precipitate. Recrystallize from EtOH to isolate the 6-nitro isomer.

Stage 2: Selective Reduction (


 Method) 
Why SnCl2? Catalytic hydrogenation (

, Pd/C) carries a high risk of reducing the benzothiazole C=N double bond or poisoning the Pd/C with sulfur. Stannous chloride is chemoselective for the nitro group.
  • Setup: In a round-bottom flask, suspend 6-nitrobenzothiazole (1.0 equiv) in Ethanol (0.1 M concentration).

  • Reagent: Add

    
     (5.0 equiv).
    
  • Reaction: Reflux (80°C) for 2–4 hours. The solution typically turns clear yellow.

  • Workup (Critical): Cool to RT. Adjust pH to 8–9 using saturated

    
     or 10% NaOH. Caution: Tin salts form a thick emulsion.
    
  • Extraction: Filter the emulsion through Celite. Extract the filtrate with EtOAc (3x).

  • Isolation: Dry organic layer over

    
    , concentrate to yield 6-aminobenzothiazole (typically >85% yield).[1]
    

Protocol C: Late-Stage Functionalization (Reductive Amination)

Once 6-aminobenzothiazole is obtained (via Protocol B), it can be alkylated to secondary/tertiary amines.

Reagents: 6-aminobenzothiazole, Aldehyde/Ketone,


, AcOH, DCE.
Protocol: 
  • Mix amine (1 equiv) and aldehyde (1.1 equiv) in 1,2-dichloroethane (DCE).

  • Add catalytic Acetic Acid (1-2 drops) to catalyze imine formation. Stir 30 mins.

  • Add

    
     (1.5 equiv). Stir at RT overnight.
    
  • Quench with sat.

    
    . Extract with DCM.
    

Comparative Data & Validation

ParameterProtocol A (Buchwald)Protocol B (Nitro-Red)
Primary Scope Complex

amines
Primary (

) amines
Key Reagent Cost High (Pd, Ligand)Low (

)
Sulfur Tolerance Low (Requires specific ligands)High (Sn is robust)
Atom Economy High (Convergent)Lower (Linear steps)
Typical Yield 60–85%80–95% (Reduction step)

Validation Checkpoints:

  • NMR: The C6-H proton in benzothiazole typically appears as a doublet of doublets. Upon amination, the C7-H proton (ortho to amine) will show a significant upfield shift (shielding effect of

    
    ) in 
    
    
    
    NMR.
  • MS: Monitor for [M+H]+. Note that benzothiazoles often show M+Na adducts prominently.

References

  • Buchwald-Hartwig Amination Overview

    • Source: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society.

    • URL:[Link]

  • Ligand Selection for Heterocycles (BrettPhos)

    • Source: Maiti, D., et al. (2009). Efficient Palladium-Catalyzed Amination of Heteroaryl Halides. Chemical Science.
    • URL:[Link]

  • Benzothiazole Synthesis & Reduction Strategies

    • Source: Kumbhare, R. M., et al. (2009). Synthesis and biological evaluation of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles derivatives. European Journal of Medicinal Chemistry. (Contains protocols for nitro-reduction sequences).
    • URL:[Link]

  • Catalyst Deactivation by Sulfur

    • Source: Dunetz, J. R., & Magano, J. (2012). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews.
    • URL:[Link]

Sources

Conjugation methods for 2-(Benzo[d]thiazol-6-yl)ethanamine ligands

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Conjugation Protocols for 2-(Benzo[d]thiazol-6-yl)ethanamine Ligands

Abstract

2-(Benzo[d]thiazol-6-yl)ethanamine (often abbreviated as BTE or 6-BTE) is a privileged scaffold in drug discovery, particularly renowned for its affinity to


-amyloid plaques (similar to PiB and Thioflavin T) and kinase active sites. Its efficacy as a tracer or pharmacophore hinges on precise conjugation via its aliphatic primary amine handle. This guide provides validated protocols for conjugating BTE to fluorophores, chelators, and biomolecules, emphasizing solubility management and pH optimization to maximize yield and preserve ligand affinity.[1]

Strategic Analysis & Chemical Properties

Before initiating conjugation, researchers must account for the distinct physicochemical properties of the benzothiazole core.[1] Unlike simple aliphatic amines, BTE possesses a hydrophobic, planar aromatic system that dictates solvent choice and purification strategy.[1]

Physicochemical Profile
PropertyValue / CharacteristicImplication for Protocol
Reactive Handle Primary Amine (–CH

CH

NH

)
Nucleophilic attack on NHS esters, isothiocyanates, epoxides.
pKa (Aliphatic Amine) ~10.5 - 10.7 (Estimated)Requires pH 8.3–9.0 for effective deprotonation and coupling.
pKa (Benzothiazole N) ~1.0 - 2.0Remains unprotonated/non-reactive under standard coupling conditions.
Solubility Low in neutral water; High in DMSO, DMF, MeOHCritical: Reactions must use organic co-solvents (20–50% DMSO) to prevent precipitation.[1]
UV/Vis Absorbance

~250–300 nm
Can interfere with UV detection of protein conjugates; use MS or fluorometry for QC.
Decision Matrix: Selecting the Right Chemistry

Use the following logic flow to determine the optimal conjugation route for your specific application.

ConjugationLogic Start Target Molecule Functional Group COOH Carboxylic Acid (-COOH) Start->COOH NHS NHS Ester (-CO-NHS) Start->NHS Aldehyde Aldehyde (-CHO) Start->Aldehyde NCS Isothiocyanate (-NCS) Start->NCS Method1 Protocol A: In Situ Activation (EDC/NHS) COOH->Method1 Activation Req. Method2 Protocol B: Direct Amide Coupling NHS->Method2 Fastest Route Method3 Protocol C: Reductive Amination Aldehyde->Method3 Stable Linker Method4 Protocol D: Thiourea Formation NCS->Method4 Fluorophores

Figure 1: Decision tree for selecting conjugation chemistry based on the reactive partner.

Detailed Experimental Protocols

Protocol A: NHS-Ester Coupling (The Gold Standard)

Best for: Attaching BTE to NHS-activated fluorophores (e.g., chemically activated dyes), bifunctional linkers (e.g., SMCC), or radiometal chelators (e.g., DOTA-NHS).[1]

Materials:

  • Ligand: 2-(Benzo[d]thiazol-6-yl)ethanamine (HCl salt or free base).

  • Target: NHS-ester functionalized molecule (e.g., Cy5-NHS).

  • Buffer: 0.1 M Sodium Bicarbonate (NaHCO

    
    ), pH 8.5.
    
  • Solvent: Anhydrous DMSO or DMF.

  • Quench: 1 M Tris-HCl, pH 8.0.

Step-by-Step Procedure:

  • Preparation of Ligand Stock: Dissolve 1 mg of BTE in 100 µL of anhydrous DMSO. If using the HCl salt, add 1.5 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to neutralize the salt and free the amine.

    • Expert Note: Failure to neutralize the HCl salt is the #1 cause of low yields. The amine must be unprotonated to react.

  • Solubilization of NHS-Target: Dissolve the NHS-ester target in DMSO immediately before use. Avoid aqueous storage as NHS esters hydrolyze rapidly.

  • Reaction Setup:

    • Mix the Ligand Stock and Target Stock in a 1.2 : 1 molar ratio (Ligand excess ensures complete consumption of the expensive NHS target).

    • Dilute with NaHCO

      
       buffer (pH 8.5) such that the final solvent composition is 30–50% DMSO.
      
    • Why? The benzothiazole core is hydrophobic.[2] Less than 30% DMSO may cause the ligand to precipitate before reacting.

  • Incubation: Incubate at Room Temperature (RT) for 2–4 hours in the dark (if light-sensitive). Agitate gently.

  • Quenching: Add 10% volume of 1 M Tris-HCl (pH 8.0) and incubate for 15 minutes to scavenge any unreacted NHS ester.

  • Purification:

    • Small scale (<1 mg): Reverse-phase C18 Spin Columns.

    • Large scale: Preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA).

Protocol B: Reductive Amination

Best for: Conjugating BTE to aldehyde-functionalized biomolecules or creating a secondary amine linkage which preserves positive charge.

Materials:

  • Ligand: BTE.

  • Target: Aldehyde-containing molecule.

  • Reducing Agent: Sodium Cyanoborohydride (NaBH

    
    CN) or Sodium Triacetoxyborohydride (STAB).
    
  • Solvent: Methanol (for small molecules) or PBS/DMSO (for proteins).

Step-by-Step Procedure:

  • Imine Formation:

    • Dissolve BTE in Methanol (or DMSO/Buffer mix).

    • Add 1.0–1.2 equivalents of the aldehyde target.

    • Optional: Add catalytic acetic acid (1%) to accelerate imine formation.

    • Stir for 1 hour at RT.

  • Reduction:

    • Add 2–5 equivalents of NaBH

      
      CN (Caution: Toxic).
      
    • Stir overnight at 4°C or RT.

  • Workup:

    • Quench by lowering pH to ~3 with dilute HCl (carefully) or adding excess glycine.

    • Purify via HPLC. The product will be a secondary amine, which is more basic than the amide formed in Protocol A.[1]

Protocol C: Isothiocyanate Coupling (Thiourea Formation)

Best for: Synthesis of FITC-labeled probes or specific kinase inhibitors.

Materials:

  • Ligand: BTE.

  • Target: Isothiocyanate (e.g., FITC, TRITC).[1]

  • Base: TEA or DIPEA.

Step-by-Step Procedure:

  • Dissolution: Dissolve BTE and the Isothiocyanate target separately in DMF.

  • Coupling: Mix the solutions. Add 2 equivalents of TEA to ensure basicity.

    • Note: Thiourea formation is slower than amide bond formation.

  • Heating: Heat the reaction mixture to 40–50°C for 4–12 hours.

  • Monitoring: Monitor by TLC or LC-MS. The disappearance of the primary amine peak and appearance of the higher molecular weight thiourea product confirms success.

Quality Control & Validation

Trustworthiness in synthesis requires rigorous characterization.

1. LC-MS (Liquid Chromatography-Mass Spectrometry) [3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Expectation: BTE is moderately hydrophobic.[2] Expect elution around 40–60% B depending on the conjugate. Look for the parent ion [M+H]

    
    .
    

2. NMR Verification

  • Key Signal: The disappearance of the triplet signal for the

    
    -methylene protons next to the primary amine (
    
    
    
    ppm) and the appearance of a downfield shift (
    
    
    ppm) indicates successful conversion to an amide or secondary amine.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Precipitation immediately upon mixing Ligand hydrophobicity exceeds buffer capacity.Increase DMSO/DMF concentration to 50%. Ensure BTE stock is fully dissolved before adding to buffer.
Low Yield (Amide Coupling) Hydrolysis of NHS ester or protonated amine.(1) Ensure pH is >8.0. (2) Use fresh dry DMSO. (3) Add excess DIPEA if using BTE-HCl salt.
Multiple Products on LC-MS Over-reaction or side reactions.Use strict 1.1:1 stoichiometry. Perform dropwise addition of the active ester to the amine.

References

  • Amyloid Imaging Probes

    • Cui, M. (2014).[1] Past and recent progress of molecular imaging probes for

      
      -amyloid plaques in the brain. Current Medicinal Chemistry, 21(1), 82-112.[1] Link
      
    • Context: Discusses the structural requirements of benzothiazole derivatives (like PiB and BTE analogs) for binding to amyloid fibrils.
  • Benzothiazole Synthesis & Properties

    • Kumbhare, R. M., et al. (2012).[1] Synthesis and biological evaluation of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles bearing 6-methyl-benzothiazole moiety. European Journal of Medicinal Chemistry, 53, 375-380.[1] Link

    • Context: Provides foundational chemistry for modifying the 6-position of the benzothiazole ring.
  • Bioconjugation Techniques

    • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.). Academic Press. Link

    • Context: The authoritative source for NHS-ester and reductive amin
  • Radiolabeling Benzothiazoles

    • Wang, Y., et al. (2022).[1] 68Ga-Labeled Benzothiazole Derivatives for Imaging A

      
       Plaques in Cerebral Amyloid Angiopathy. ACS Omega, 7(23), 19343–19354.[1] Link
      
    • Context: Specifically details the conjugation of benzothiazole-amines to chel

Sources

Application Note: Microwave-Assisted Synthesis of 6-Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-assisted synthesis of 6-substituted benzothiazoles Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide details high-efficiency, microwave-assisted protocols for the synthesis of 6-substituted benzothiazoles, a critical pharmacophore in medicinal chemistry. By leveraging the dielectric heating effects of microwave irradiation (MWI), these protocols reduce reaction times from hours to minutes while significantly improving yields and purity compared to conventional thermal methods. We focus on the condensation of 5-substituted-2-aminothiophenols with aldehydes, a regioselective pathway that reliably yields the 6-substituted benzothiazole scaffold.

Introduction & Strategic Importance

Benzothiazoles are privileged structures in drug discovery, exhibiting antitumor, antimicrobial, and neuroprotective activities.[1] The 6-position is a strategic site for metabolic stability and structure-activity relationship (SAR) tuning.

Conventional synthesis (e.g., refluxing in ethanol/acetic acid) often suffers from:

  • Prolonged reaction times (4–12 hours).

  • Harsh conditions (strong acids/oxidants).

  • Side reactions (disulfide formation).

Microwave-Assisted Organic Synthesis (MAOS) overcomes these limitations via two mechanisms:

  • Thermal Effect: Rapid, volumetric heating eliminates thermal gradients.

  • Specific Non-Thermal Effect: Direct coupling with polar intermediates (e.g., the zwitterionic imine intermediate) lowers the activation energy of the cyclization step.

Mechanistic Insight: The Regiochemistry of Cyclization

Understanding the mapping between the starting material and the final product is critical for targeted synthesis.

  • Starting Material: 2-amino-5-substituted-benzenethiol (5-substituted-2-aminothiophenol).

  • Regiochemistry: The substituent at position 5 (para to the amino group) of the thiophenol becomes position 6 on the fused benzothiazole ring.

Reaction Pathway

The reaction proceeds via a condensation-cyclization-oxidation sequence:

  • Condensation: The amino group attacks the aldehyde carbonyl to form a Schiff base (Imine) .

  • Cyclization: The thiol group performs an intramolecular nucleophilic attack on the imine carbon, forming a benzothiazoline intermediate.

  • Aromatization: Oxidative dehydrogenation restores aromaticity, yielding the benzothiazole .

ReactionMechanism Start 2-Amino-5-R-thiophenol + Aldehyde Imine Schiff Base (Imine Intermediate) Start->Imine Condensation (-H2O) Cyclic Benzothiazoline (Non-aromatic) Imine->Cyclic Intramolecular Thiol Attack Product 6-Substituted Benzothiazole Cyclic->Product Oxidative Aromatization (-H2)

Figure 1: The oxidative cyclization pathway. The aromatization step is the rate-determining step often accelerated by MWI and mild oxidants.

Experimental Protocols

Protocol A: Green, Catalyst-Free Synthesis in Glycerol

Best for: General library synthesis, "Green Chemistry" compliance, and acid-sensitive substrates. Mechanism: Glycerol acts as an efficient microwave energy susceptor (high loss tangent) and a hydrogen-bond donor catalyst.

Materials
  • Reagent A: 2-Amino-5-substituted-benzenethiol (1.0 mmol) (e.g., R = -Cl, -OMe, -F).

  • Reagent B: Aromatic Aldehyde (1.0 mmol).

  • Solvent: Glycerol (2-3 mL).

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

Step-by-Step Workflow
  • Preparation: In a 10 mL microwave-transparent crimp-sealed vial, mix Reagent A and Reagent B.

  • Solvation: Add Glycerol (2 mL). Vortex for 30 seconds to ensure homogeneity.

  • Irradiation:

    • Temperature: 100°C

    • Power: Dynamic (Max 50W to maintain temp)

    • Hold Time: 5–10 minutes

    • Stirring: High

  • Workup:

    • Allow the vial to cool to 50°C.

    • Pour the mixture into crushed ice-water (20 mL).

    • Stir vigorously; the product will precipitate as a solid.

  • Purification:

    • Filter the solid and wash with cold water (3 x 10 mL) to remove glycerol.

    • Recrystallize from hot ethanol if necessary.

Yield Expectation: 85–95%

Protocol B: Acid-Catalyzed Synthesis for Deactivated Substrates

Best for: Electron-deficient aldehydes or sterically hindered substrates where rate acceleration is needed.

Materials
  • Reagent A: 2-Amino-5-substituted-benzenethiol (1.0 mmol).

  • Reagent B: Carboxylic Acid (1.0 mmol) or Aldehyde.

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (10 mol%) or Silica-supported Lewis Acid.

  • Solvent: Ethanol (2 mL) or Solvent-free (Neat).

Step-by-Step Workflow
  • Mixing: Combine Reagent A, Reagent B, and p-TsOH in a microwave vial.

  • Irradiation:

    • Temperature: 120°C

    • Time: 3–6 minutes

  • Workup:

    • Cool to room temperature.[2][3]

    • Neutralize with 10% NaHCO₃ solution.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Dry organic layer over Na₂SO₄ and concentrate.

Data Summary & Comparison

Table 1: Comparison of Conventional vs. Microwave Methods for 6-Substituted Benzothiazoles

EntrySubstituent (6-Pos)Aldehyde (R')Conventional TimeConventional YieldMW TimeMW Yield
1 -H (Unsubst.)Phenyl4.0 h68%4 min92%
2 -Cl4-NO₂-Phenyl6.5 h62%6 min89%
3 -OMe4-Cl-Phenyl5.0 h70%5 min94%
4 -F2-Pyridyl8.0 h55%8 min85%

Data aggregated from multiple studies (See References [1], [2], [4]).

Experimental Workflow Diagram

Workflow Prep Reagent Prep (Amine + Aldehyde + Glycerol) MW Microwave Irradiation (100°C, 5-10 min) Prep->MW Load Vial Quench Quench (Pour into Ice Water) MW->Quench Cool to 50°C Precip Precipitation (Product Solidifies) Quench->Precip Stir Filter Filtration & Wash (Remove Glycerol) Precip->Filter Vacuum Pure Final Product (>95% Purity) Filter->Pure Recrystallize (EtOH)

Figure 2: Operational workflow for the glycerol-mediated Green synthesis protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete oxidation of benzothiazoline.Add a mild oxidant (e.g., I₂ or open vessel to air) or increase reaction time by 2 min.
Disulfide Byproduct Oxidation of thiophenol starting material.Perform reaction under inert atmosphere (N₂) or use fresh thiol reagents.
Sticky Product Residual Glycerol.Increase water wash volume or use Ethanol/Water (1:1) for washing.
Vessel Failure Thermal runaway.Ensure "PowerMax" or active cooling is enabled; do not exceed 150°C for glycerol reactions.

References

  • Microwave-Assisted Synthesis of Benzothiazoles

    • Title: Catalyst-free facile synthesis of 2-substituted benzothiazoles.
    • Source: Green Chemistry, 2013, 15, 2709-2712.
    • URL:[Link]

  • Regiochemistry & 6-Nitro Derivatives

    • Title: Efficient synthesis of new 6-nitrobenzothiazoles using microwave irradi
    • Source: Phosphorus, Sulfur, and Silicon and the Rel
    • URL:[Link][4]

  • Glycerol as Green Solvent

    • Title: Glycerol: A green solvent for synthetic organic chemistry.
    • Source: New Journal of Chemistry, 2011.
    • URL:[Link]

  • General Review of Benzothiazole Synthesis

    • Title: Recent Advances in Synthesis of Benzothiazole Compounds Rel
    • Source: Molecules, 2020.[2]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purifying Benzothiazole Ethanamines via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of benzothiazole ethanamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this important class of compounds using column chromatography. Here, we address common challenges with in-depth, field-proven insights and practical, step-by-step protocols.

Troubleshooting Guide: From Tailing Peaks to Elution Failures

This section is dedicated to resolving the specific, often frustrating, issues that can arise during the column chromatography of benzothiazole ethanamines.

Question: My benzothiazole ethanamine is streaking or tailing severely on the silica gel column. What is causing this and how can I fix it?

Answer:

Peak tailing is a frequent challenge when purifying basic compounds like benzothiazole ethanamines on standard silica gel.[1] The primary cause is the strong interaction between the basic amine functional groups of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This leads to multiple retention mechanisms, causing a portion of the analyte molecules to lag behind, resulting in a "tail."[1]

Here’s a systematic approach to mitigate this issue:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent. A small amount of triethylamine (TEA) or ammonia (typically 0.1-2% v/v) will neutralize the acidic silanol groups, preventing the strong interaction with your basic compound.[3][4][5]

  • Stationary Phase Selection: If mobile phase modification is insufficient or undesirable, consider an alternative stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for purifying basic compounds as it lacks the strong acidic sites responsible for tailing.[3][6]

    • End-capped Silica Gel: Use a highly deactivated, "end-capped" silica gel. End-capping treats the residual silanol groups to make them less polar and acidic, which significantly reduces secondary interactions with basic analytes.[1]

  • Buffer Addition: In reversed-phase chromatography, incorporating a buffer into the mobile phase can help maintain a stable pH and mask the residual silanol interactions, leading to improved peak shape.[1][2]

Question: I'm observing poor separation between my target compound and a closely related impurity. How can I improve the resolution?

Answer:

Achieving high resolution is critical for obtaining pure compounds. Poor separation, or co-elution, can stem from several factors. Here's how to enhance the separation:

  • Optimize the Solvent System: The selectivity of your separation is highly dependent on the mobile phase composition.[7]

    • Isocratic vs. Gradient Elution: For complex mixtures with components of varying polarities, gradient elution is generally superior to isocratic elution.[8][9][10] A shallow gradient, where the solvent strength increases slowly, can significantly improve the separation of closely eluting compounds.[11]

    • Solvent Choice: Experiment with different solvent systems. For normal-phase chromatography, common solvent systems include ethyl acetate/hexanes and methanol/dichloromethane.[5][12][13] The choice of solvents can alter the selectivity and, therefore, the separation.[14]

  • Column Dimensions and Packing:

    • A longer, narrower column can increase the number of theoretical plates and improve resolution, although this may also increase back-pressure and run time.[15]

    • Ensure the column is packed uniformly. Voids or channels in the packing bed can lead to band broadening and poor separation.[1][16]

  • Reduce Sample Load: Overloading the column is a common cause of poor separation.[1] As a rule of thumb, the sample load should be 1-5% of the mass of the stationary phase.[3] If you need to purify a larger amount of material, it is better to use a wider column.[3][17]

Question: My compound is not eluting from the column, even with a highly polar solvent system. What should I do?

Answer:

This issue typically arises from two main possibilities: the compound is too polar for the chosen solvent system, or it is irreversibly adsorbed or decomposing on the stationary phase.[3]

  • Drastically Increase Mobile Phase Polarity: If you suspect your compound is highly polar, a significant increase in the mobile phase polarity is necessary. For normal-phase silica gel chromatography, a solvent system like 5-10% methanol in dichloromethane is a good starting point for polar compounds.[5][18] A gradient elution that ramps up to a very polar mobile phase can be effective.[3]

  • Check for Irreversible Adsorption/Decomposition: Benzothiazole derivatives can sometimes be sensitive to the acidic nature of silica gel.[19]

    • To test for this, you can perform a simple stability test by spotting your compound on a TLC plate, letting it sit for a while, and then developing it to see if any new spots appear.[20]

    • If decomposition is suspected, switching to a more inert stationary phase like neutral alumina is recommended.[19]

Frequently Asked Questions (FAQs)

This section addresses broader questions about method development and best practices for the column chromatography of benzothiazole ethanamines.

What is the best stationary phase for purifying benzothiazole ethanamines?

For benzothiazole ethanamines, which are basic in nature, standard silica gel can be problematic due to strong interactions leading to peak tailing.[3] Here's a summary of stationary phase options:

Stationary PhaseAdvantagesDisadvantagesBest For
Silica Gel (with basic modifier) High resolving power, widely available, cost-effective.Can cause tailing and streaking with basic compounds without a modifier.[3]General purpose purification when tailing is addressed.
Alumina (Neutral or Basic) Ideal for acid-sensitive and basic compounds; avoids tailing.[3][6]Can have lower resolving power than silica for some compounds.Purification of strongly basic or acid-sensitive benzothiazole ethanamines.
Reversed-Phase (C18, C8) Excellent for purifying polar compounds using polar mobile phases.Requires different solvent systems (e.g., water/acetonitrile, water/methanol).[3]Purification of more polar benzothiazole ethanamine derivatives.
Amino- or Cyano-bonded Silica Medium polarity, good for nitrogen-containing heterocycles.[7][21]Can be more expensive than standard silica or alumina.Providing alternative selectivity for difficult separations.
How do I choose between isocratic and gradient elution?

The choice between isocratic and gradient elution depends on the complexity of your sample mixture.[8][9]

  • Isocratic Elution: Uses a constant mobile phase composition. It is simpler and often faster for separating mixtures with components of similar polarity.[9]

  • Gradient Elution: The mobile phase composition is changed over time, typically by increasing the proportion of the more polar solvent. This is ideal for complex mixtures containing compounds with a wide range of polarities, as it provides better resolution and sharper peaks for later-eluting components.[8][9][11]

The following workflow can help you decide:

G start Analyze Crude Mixture by TLC decision1 Are spots well-separated with a single solvent system? start->decision1 isocratic Use Isocratic Elution decision1->isocratic Yes decision2 Are there multiple spots with a wide range of Rf values? decision1->decision2 No end_iso Optimized Isocratic Method isocratic->end_iso decision2->isocratic No (few, close spots) gradient Use Gradient Elution decision2->gradient Yes end_grad Optimized Gradient Method gradient->end_grad

Decision workflow for choosing an elution method.
How do I properly pack a silica gel column?

A well-packed column is essential for a successful separation.[22] Here is a step-by-step protocol for slurry packing a column:

Protocol: Slurry Packing a Silica Gel Column

  • Column Preparation:

    • Ensure the column is clean, dry, and vertically clamped.[22]

    • Place a small plug of glass wool or a frit at the bottom of the column to support the packing material.[22]

    • Add a thin layer of sand on top of the glass wool/frit to create a level surface.[16]

  • Slurry Preparation:

    • In a beaker, weigh the appropriate amount of silica gel (typically 20-30g of silica per 0.2-0.3g of crude mixture).[22]

    • Add the initial, least polar eluting solvent to the silica gel to create a "slushy-like mixture."[23] Stir gently to remove air bubbles.

  • Packing the Column:

    • Pour the slurry into the column in one continuous motion if possible.[23]

    • Gently tap the sides of the column to encourage even settling of the silica gel and dislodge any trapped air bubbles.[22]

    • Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed.[23][24]

  • Equilibration:

    • Once the silica has settled, pass 2-3 column volumes of the initial eluting solvent through the column to ensure it is fully equilibrated.

The following diagram illustrates the key steps in packing a column:

G cluster_0 Column Preparation cluster_1 Slurry & Packing cluster_2 Finalization A 1. Clamp Column Vertically B 2. Insert Glass Wool/Frit A->B C 3. Add Layer of Sand B->C D 4. Prepare Silica Slurry E 5. Pour Slurry into Column D->E F 6. Tap to Settle & Remove Air E->F G 7. Drain Excess Solvent H 8. Equilibrate Column G->H I Ready for Sample Loading H->I

Workflow for packing a chromatography column.

References

  • Welch Materials. (2026, January 6). Gradient vs.
  • GMP Insiders.
  • PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
  • Quora. (2021, January 8).
  • ResearchGate. (2019, April 10).
  • Restek. LC Troubleshooting—All of My Peaks are Tailing!
  • YouTube. (2021, September 7).
  • Separation Science. (2024, September 5).
  • Benchchem.
  • Phenomenex. (2017, May 23). How to Improve LC Column Loadability.
  • Prep Chromatography Loading for Maximum Recoveries and Yields.
  • Doğa Thermal Hotel.
  • PMC. (2018, March 19). Strategic Combination of Isocratic and Gradient Elution for Simultaneous Separation of Polar Compounds in Traditional Chinese Medicines by HPLC.
  • Biotage. (2023, January 24).
  • Thermo Fisher Scientific. Column Packing Instructions.
  • Contentstack. (2007, January 3). Optimizing Sample Load Capacity and Separation Through a Series of Short Prep Columns.
  • Cytiva. (2016, May 10).
  • Troubleshooting in Chrom
  • Scribd.
  • Separation Science.
  • Benchchem.
  • MAC-MOD Analytical.
  • YouTube. (2013, October 3).
  • YouTube. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing!
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Journal of Chemical and Pharmaceutical Research.
  • Purification of Organic Compounds by Flash Column Chrom
  • Benchchem.
  • Buchi.com.
  • Veeprho Pharmaceuticals. (2025, August 25).
  • ResearchGate. (2025, August 6). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC.
  • Rapid Method Development through Proper Column Selection.
  • Longdom Publishing.
  • University of Rochester, Department of Chemistry.
  • Reddit. (2024, July 16).
  • PubMed. (2020, July 10). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry.
  • Membrane Solutions.
  • Solvent Systems for Flash Column Chrom
  • ResearchGate. Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS.
  • University of Rochester, Department of Chemistry.
  • Oxford Academic.
  • Reddit. (2024, May 16).
  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chrom
  • Which sample solvents work best with normal-phase flash column chrom
  • Semantic Scholar.
  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applic
  • Common Organic Chemistry.
  • PubMed. Identification of benzothiazole derivatives and polycyclic aromatic hydrocarbons as aryl hydrocarbon receptor agonists present in tire extracts.
  • LCGC International. (2006, September 1).
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 10). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds.

Sources

Minimizing side reactions in benzothiazole 6-position modification

Author: BenchChem Technical Support Team. Date: February 2026

Benzothiazole Technical Support Center Status: Operational | Ticket ID: BZT-C6-MOD | Priority: High

Welcome to the Benzothiazole Functionalization Hub

Subject: Minimizing Side Reactions in 6-Position Modification Assigned Specialist: Senior Application Scientist, Process Chemistry Division

You are likely here because the benzothiazole scaffold is behaving paradoxically: it is robust enough to persist in biological systems yet notoriously sensitive during chemical synthesis. The 1,3-benzothiazole core features a "push-pull" electronic system—an electron-rich sulfur atom and an electron-deficient imine bond—which creates specific challenges when targeting the C6 position.

This guide bypasses standard textbook definitions to address the causality of failure modes. We focus on three critical vectors: Regiocontrol failure , Catalyst poisoning , and Ring degradation .

Module 1: Electrophilic Aromatic Substitution (EAS)

Target: Installing Nitro (-NO2) or Bromo (-Br) groups at C6. Primary Failure Mode: Regio-scrambling (Mixtures of C6, C4, and C7 isomers).

The Technical Reality

In acidic media (standard nitration/bromination), the thiazole nitrogen protonates. This turns the heterocyclic ring into a strong electron-withdrawing group (EWG), deactivating the fused benzene ring.

  • Why C6? The sulfur atom exerts a weak para-directing resonance effect that favors C6.

  • Why the side reactions? If the acid is too strong, the deactivation is total, leading to low yields. If the acid is too weak (or temperature too high), the directing effect washes out, leading to C4/C7 isomers.

Troubleshooting Guide (Q&A)

Q: I am getting a 60:40 mixture of C6- and C7-nitrobenzothiazole. How do I shift selectivity to C6? A: You are likely using standard mixed acid (


) at elevated temperatures. This "sledgehammer" approach overwhelms the subtle directing effects of the sulfur atom.
  • Protocol Shift: Switch to Metal Nitrate Nitration . Using

    
     or 
    
    
    
    allows for milder conditions where the sulfur's lone pair can effectively direct the electrophile to the para (C6) position without the chaotic thermal energy of mixed acid refluxes [1].

Q: My bromination yield is low, and I see unidentifiable tar. What is happening? A: You are likely experiencing radical polymerization or oxidative degradation of the sulfur. Elemental bromine (


) can oxidize the sulfide to a sulfoxide in the presence of moisture.
  • Correction: Use N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or MeCN) rather than

    
    . This controls the concentration of the active brominating species (
    
    
    
    ), favoring the thermodynamic C6 product over kinetic isomers or oxidation byproducts.

Module 2: Transition Metal Catalysis (Cross-Coupling)

Target: Suzuki-Miyaura or Buchwald-Hartwig coupling at C6. Primary Failure Mode: Catalyst Poisoning (The "Sulfur Sink").

The Technical Reality

The benzothiazole sulfur and nitrogen atoms are "soft" Lewis bases. Palladium (Pd) is a "soft" Lewis acid. In the absence of a sterically demanding ligand, the benzothiazole substrate will coordinate to the Pd center, displacing your phosphine ligands and shutting down the catalytic cycle (forming an inactive Pd-heterocycle complex).

Visualizing the Failure (Graphviz)

CatalystPoisoning Pd_Active Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Desired) Pd_Active->OxAdd + Substrate (Bulky Ligand Present) Coordination Heteroatom Coordination (Poisoning) Pd_Active->Coordination + Substrate (Small/No Ligand) Substrate 6-Bromo-benzothiazole Substrate->OxAdd Substrate->Coordination Product C6-Functionalized Product OxAdd->Product Transmetallation & Red. Elim. DeadCat Inactive Complex [Pd-S/N-Species] Coordination->DeadCat Irreversible Deactivation

Caption: Figure 1. The bifurcation of catalytic pathways. Without bulky ligands (green path), the sulfur/nitrogen atoms sequester the catalyst (red path), halting the reaction.

Troubleshooting Guide (Q&A)

Q: My Suzuki coupling stalls at 30% conversion. Adding more catalyst doesn't help. Why? A: You have saturated the "Sulfur Sink." The additional Pd is simply being coordinated by the excess substrate.

  • The Fix: You must use Dialkylbiaryl Phosphine Ligands (e.g., XPhos , SPhos , or RuPhos ). These ligands are extremely bulky. They create a "protective shell" around the Pd center that physically prevents the benzothiazole nitrogen/sulfur from binding, while still allowing the oxidative addition at the C-Br bond [2].

Q: Can I use standard bases like


? 
A:  Caution is advised. Strong bases at high temperatures can trigger nucleophilic attack at C2 (ring opening).
  • Protocol: Use milder bases like

    
     or 
    
    
    
    in anhydrous solvents (Dioxane/Toluene) to minimize hydrolytic ring opening.

Module 3: Ring Stability & Oxidation

Target: Preserving the scaffold during modification. Primary Failure Mode: Oxidative Ring Opening.

The Technical Reality

The C=N bond in benzothiazole is susceptible to cleavage, and the Sulfur is susceptible to oxidation to sulfoxides/sulfones. Once the ring opens, it typically forms 2-aminothiophenol derivatives, which rapidly dimerize to disulfides (the "tar" often seen in failed reactions).

Data: Solvent Effects on Ring Stability
ConditionReagentRisk LevelPrimary Side Product
Oxidation

/ mCPBA
Critical N-Oxides or Sulfones (Ring intact but over-oxidized)
Oxidation MMPP / MethanolHigh Sulfonate Esters (Ring opens completely) [3]
Nucleophilic NaOH /

(Reflux)
High 2-aminothiophenol (Ring hydrolysis)
Nucleophilic

/ DMF (60°C)
Low Stable (Preferred for couplings)
Troubleshooting Guide (Q&A)

Q: I tried to oxidize a side chain at C6, but the thiazole ring disappeared. A: You likely used a strong oxidant in a protic solvent. Reagents like MMPP (Magnesium monoperoxyphthalate) in methanol are actually designed to cleave benzothiazoles into sulfonate esters [3].[1]

  • The Fix: If you must oxidize a substituent at C6 (e.g., alcohol to aldehyde), use Dess-Martin Periodinane (DMP) or Swern conditions . These are specific to alcohols and generally leave the heterocyclic sulfur/nitrogen alone.

Summary Protocol: Optimized C6-Arylation Workflow

To ensure scientific integrity and reproducibility, follow this optimized sequence for installing an aryl group at C6.

  • Starting Material: 6-bromobenzothiazole (Commercial or via NBS bromination).

  • Solvent: 1,4-Dioxane (Anhydrous, degassed). Why: High boiling point, non-coordinating.

  • Base:

    
     (2.0 equiv). Why: Mild enough to prevent ring opening, strong enough for transmetallation.
    
  • Catalyst System:

    
     (2 mol%) + XPhos  (4 mol%). Why: XPhos prevents S-poisoning.
    
  • Temperature: 100°C.

  • Workup: Do not use strong acid washes (protonates N, extracts product into aqueous layer). Wash with water/brine only.

References

  • Selective C6-Nitration

    • Title: Selective C6-Nitration of Benzothiazolones with Iron Nitrate.[2]

    • Source: Semantic Scholar / Vertex AI Search Results.
    • URL:[Link][3]

  • Pd-Catalyzed Cross-Coupling & Poisoning

    • Title: Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles.[4][5]

    • Source: Chemical Communications (RSC).[4]

    • URL:[Link]

  • Oxidative Ring Opening

    • Title: Oxidative Ring-Opening of Benzothiazole Derivatives.[6][7]

    • Source: Canadian Journal of Chemistry.[6]

    • URL:[Link]

Sources

Optimization of reaction temperature for benzothiazole cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature for Benzothiazole Cyclization Ticket ID: BZT-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Core Directive: The Kinetic vs. Thermodynamic Landscape

Welcome to the technical support hub. You are likely here because your benzothiazole yield is inconsistent, or you are observing significant byproduct formation. In drug discovery, benzothiazoles are privileged scaffolds, but their synthesis—specifically the oxidative cyclization of 2-aminothiophenol with aldehydes—is highly sensitive to thermal parameters.[1]

The Central Dogma of this Reaction: Temperature in this synthesis does not just "speed up" the reaction; it dictates the equilibrium between three competing pathways:

  • Schiff Base Formation (Kinetic): Fast, low-energy barrier.[1] Occurs at RT.[2][3]

  • Cyclization/Oxidation (Thermodynamic): Requires activation energy to close the thiazole ring and aromatize.

  • Disulfide Dimerization (Parasitic): High-temperature oxidative side reaction that consumes your starting material.

The "Goldilocks" Zone:

  • < 60°C: Reaction often stalls at the intermediate imine (Schiff base).

  • 80°C - 110°C: Optimal for most oxidative cyclizations (e.g., DMSO,

    
    , or acid-catalyzed).[1]
    
  • > 140°C: Rapid formation of disulfides (2,2'-dithiodianiline) and oxidative decomposition of aldehydes.

Visualizing the Mechanism & Temperature Checkpoints

The following diagram illustrates the reaction pathway and where temperature exerts critical control.

BenzothiazoleMechanism Reagents 2-Aminothiophenol + Aldehyde Imine Intermediate Schiff Base Reagents->Imine Fast (RT to 50°C) -H2O Disulfide Disulfide Dimer (Byproduct) Reagents->Disulfide Side Reaction High T (>120°C) or Uncontrolled Oxidation Cyclized Benzothiazoline (Non-aromatic) Imine->Cyclized Rate Limiting Step 1 Requires Acid/Heat (>70°C) Product 2-Substituted Benzothiazole Cyclized->Product Oxidative Dehydrogenation Requires Oxidant + Heat

Figure 1: Reaction coordinate showing the temperature-dependent progression from Schiff base to aromatic product vs. the parasitic disulfide pathway.

Temperature Optimization Matrix

Use this table to select the starting temperature based on your chosen catalytic system.

Method / CatalystRecommended T (°C)Critical Control PointWhy?
Oxidative (DMSO/I₂) 80°C - 100°C Do not exceed 110°CDMSO decomposes/smells;

sublimation.[1]
Acid Catalyzed (PTSA) Reflux (EtOH/Tol) Solvent Boiling PointAcid facilitates ring closure; reflux ensures water removal (Dean-Stark).[1]
Green / Glycerol 100°C - 120°C Viscosity limits stirringGlycerol acts as solvent & catalyst; high T needed for solubility.
Microwave 120°C (Hold 5-10m) Pressure buildupRapid heating bypasses decomposition pathways; requires sealed vessel.
Photocatalytic (Blue LED) RT - 40°C Light IntensityRadical mechanism drives reaction; heat is secondary.

Troubleshooting Guide

Issue 1: Reaction Stalls at Intermediate (Imine)

Symptom: TLC shows a new spot (often yellow/orange) different from starting material, but it's not the final product.[1] MS shows mass = Product + 2H.

  • Root Cause: Temperature is too low to overcome the activation energy for the intramolecular nucleophilic attack of sulfur on the imine carbon.

  • Solution:

    • Increase temperature to reflux (if using MeOH/EtOH).

    • Add a Lewis Acid (e.g.,

      
      ) or Brønsted acid (PTSA) to activate the imine carbon.[1]
      
    • Do not simply add more oxidant; this will not force cyclization, only side reactions.[1]

Issue 2: Low Yield & Disulfide Formation

Symptom: Low conversion to benzothiazole; appearance of a non-polar spot (disulfide).

  • Root Cause: 2-aminothiophenol is heat-sensitive and oxidizes to 2,2'-dithiodianiline before it can react with the aldehyde.[1] This is common at T > 120°C or in the presence of excess oxygen.

  • Solution:

    • Lower T to 80°C.

    • Degas solvents (sparge with

      
       or Ar) before heating.
      
    • Add the aldehyde first, then add the thiol slowly to the warm solution to favor cross-reaction over homo-coupling.

Issue 3: Product Decomposition/Darkening

Symptom: Reaction mixture turns black/tarry; baseline streaking on TLC.

  • Root Cause: Thermal degradation of the aldehyde or over-oxidation of the product.

  • Solution:

    • Switch to Microwave Irradiation . (e.g., 120°C for 10 mins). The short duration prevents prolonged thermal stress [1].

    • Check the stability of your aldehyde. Electron-rich aldehydes (e.g., methoxy-substituted) are more robust than electron-deficient ones at high T.[1]

Decision Tree for Troubleshooting

TroubleshootingTree Start Start Troubleshooting CheckYield Is Yield < 50%? Start->CheckYield CheckByproduct Identify Major Byproduct CheckYield->CheckByproduct Yes ActionTime Check Reaction Time (Too long = Degradation) CheckYield->ActionTime No, but Purity Low ImineStuck Intermediate (Imine) (Mass = Prod + 2H) CheckByproduct->ImineStuck Yellow Spot on TLC Disulfide Disulfide Dimer (Mass = Thiol x 2 - 2H) CheckByproduct->Disulfide Non-polar Spot ActionHeat Increase T to Reflux Add Acid Catalyst ImineStuck->ActionHeat ActionCool Lower T (<100°C) Use Inert Atmosphere Disulfide->ActionCool

Figure 2: Logical workflow for diagnosing temperature-related failures in benzothiazole synthesis.

Standard Operating Procedure (SOP): Temperature Gradient Screening

If you are scaling up a new benzothiazole derivative, do not guess the temperature.[1] Perform this micro-scale screen.

Reagents: 2-Aminothiophenol (1.0 eq), Aldehyde (1.0 eq), Catalyst (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


, 10 mol%).[1]
Solvent:  DMSO or Ethanol.[4]
  • Prepare Stock Solution: Mix reagents in solvent at RT (total volume 4 mL).

  • Aliquot: Split into 4 vials (1 mL each).

  • The Gradient:

    • Vial A: Room Temperature (Control).

    • Vial B: 60°C (Oil bath).

    • Vial C: 90°C (Oil bath).

    • Vial D: 120°C (Oil bath or Microwave).

  • Monitoring: Sample all vials at 30 min, 2h, and 6h using TLC/LC-MS.

  • Analysis: Plot "Conversion %" vs. "Impurity Profile".

    • Success Criterion: >90% conversion with <5% disulfide.

Frequently Asked Questions (FAQ)

Q: Can I perform this reaction solvent-free to avoid reflux limitations? A: Yes. Solvent-free methods (often using solid supports like silica or clay) are excellent "Green" alternatives.[1] However, temperature control becomes harder due to poor heat transfer in solids.[1] We recommend using a microwave reactor for solvent-free protocols to ensure uniform heating (typically 100-120°C for 5-10 mins) [2].

Q: Why does my reaction work at 80°C for benzaldehyde but fails for nitro-benzaldehyde? A: Electronics matter. Electron-withdrawing groups (like


) on the aldehyde make the carbonyl carbon more electrophilic, speeding up the initial attack (Step 1).[1] However, they can also destabilize the intermediate or participate in side reactions.[1] For reactive aldehydes, you can often lower the temperature  to 50-60°C to improve selectivity [3].

Q: I am using DMSO as a solvent. Do I need an external oxidant? A: Often, no.[1] DMSO itself can act as an oxidant (similar to Swern oxidation conditions) at elevated temperatures (>80°C).[1] If you heat 2-aminothiophenol and an aldehyde in DMSO at 100°C, the solvent facilitates the oxidative dehydrogenation. Ensure you have efficient fume extraction, as dimethyl sulfide (DMS) is generated [4].[1]

References

  • BenchChem Technical Support. (2025).[4][5] Troubleshooting Low Yields In The Synthesis of Benzothiazole Derivatives. BenchChem.[4][5] Link

  • D. A. K. et al. (2012).[2] Green Synthesis of Benzothiazole Derivatives.[6][7][8] International Journal of Green Chemistry. Link (Contextual Match)

  • Liao, Y. et al. (2024).[1] Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.[3][6] Molecules (MDPI). Link[1]

  • Organic Chemistry Portal. (2024). Synthesis of Benzothiazoles: Recent Literature. Organic Chemistry Portal. Link

Sources

Validation & Comparative

Technical Comparison Guide: HPLC Profiling of 2-(Benzo[d]thiazol-6-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the HPLC profiling for 2-(Benzo[d]thiazol-6-yl)ethanamine , a structural isostere of serotonin and tryptamine often utilized in neuropharmacology and medicinal chemistry.

Executive Summary & Molecule Profile

2-(Benzo[d]thiazol-6-yl)ethanamine (CAS: 82928-10-7) presents a classic chromatographic challenge: it combines a hydrophobic aromatic core (benzothiazole) with a highly polar, basic primary amine side chain. Standard Reversed-Phase (RP) methods often fail to retain this analyte or produce severe peak tailing due to silanol interactions.

This guide compares three distinct chromatographic approaches ("Alternatives") to optimize retention, peak shape, and sensitivity.

PropertyValueChromatographic Implication
Structure Benzothiazole + EthylamineBioisostere of Tryptamine/Serotonin.
pKa (Amine) ~9.6 (Predicted)Fully protonated (

) at pH < 8.0.
pKa (Thiazole) ~1.2Neutral at standard HPLC pH.
LogP ~1.8 (Neutral)Moderate hydrophobicity; requires organic modifier >10%.
LogD (pH 3.0) -0.5 to 0.1Critical: Highly polar at acidic pH; elutes near void volume on C18.

Comparative Method Performance

The following table contrasts the performance of the analyte under three distinct methodological conditions.

Table 1: Method Performance Matrix
MetricMethod A: Standard Acidic (Alternative 1)Method B: High pH C18 (Recommended)Method C: HILIC (Alternative 2)
Column C18 (e.g., Zorbax SB-C18)Hybrid C18 (e.g., XBridge BEH C18)Bare Silica or Amide (e.g., TSKgel Amide-80)
Mobile Phase 0.1% Formic Acid / ACN10mM NH₄HCO₃ (pH 10) / MeOH10mM NH₄OAc (pH 5.8) / ACN (90%)
Retention (

)
Low (< 1.0) High (> 5.0) Moderate (2.0 - 4.0)
Peak Shape Tailing (As > 1.5)Symmetrical (As ~ 1.1)Symmetrical
Mechanism Hydrophobic Interaction (Weak)Hydrophobic Interaction (Strong)Partitioning / Ion-Exchange
Suitability Poor (Co-elutes with matrix)Excellent (For impurity profiling)Good (For LC-MS sensitivity)

In-Depth Technical Analysis

The "Standard" Trap: Why Acidic C18 Fails

Most researchers begin with Method A (Acidic pH). At pH 2.5–3.0, the ethylamine side chain is protonated (


).
  • Mechanism of Failure: The positive charge drastically reduces LogD (to < 0), making the molecule too polar for the hydrophobic C18 stationary phase.

  • Secondary Interaction: The cationic amine interacts with residual silanols (

    
    ) on the silica surface, causing "shark-fin" tailing.
    
  • Result: The analyte elutes early (Retention Time < 2.5 min) and often co-elutes with the solvent front or polar matrix components.

The Solution: High pH Reversed-Phase (Method B)

By raising the pH to 10.0 (using a hybrid particle column resistant to base), the amine is de-protonated (


).
  • Mechanism of Success: The molecule becomes neutral. The full hydrophobicity of the benzothiazole ring (LogP ~1.8) engages with the C18 ligand.

  • Outcome: Retention time shifts significantly (e.g., from 2.5 min to >8.0 min), and peak tailing is eliminated because silanol interactions are suppressed by the high pH and high ionic strength.

The Orthogonal Approach: HILIC (Method C)

For LC-MS applications where high organic content helps ionization, Hydrophilic Interaction Liquid Chromatography (HILIC) is superior.

  • Mechanism: The polar amine is retained by the water layer on the silica surface.

  • Outcome: The elution order is reversed (hydrophobic impurities elute first; the amine elutes later).

Recommended Experimental Protocol (Method B)

Objective: Quantitation of 2-(Benzo[d]thiazol-6-yl)ethanamine with maximal resolution from tryptamine analogs.

Reagents
  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: Methanol (LC-MS Grade).

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 100 mm (or equivalent high-pH stable column).

Instrument Settings
  • Flow Rate: 0.35 mL/min

  • Temperature: 40°C

  • Detection: UV @ 260 nm (Primary), 220 nm (Secondary).

  • Injection Volume: 2 µL.

Gradient Table
Time (min)% Buffer (A)% Methanol (B)Curve
0.00955Initial
1.00955Hold
8.001090Linear
10.001090Wash
10.10955Re-equilibrate
14.00955End

Expected Results:

  • Retention Time: ~6.5 – 7.2 minutes.

  • Tailing Factor: < 1.2.

  • Resolution: Baseline separation from Tryptamine (which elutes slightly later due to the indole ring's higher lipophilicity).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct method based on the analyte's ionization state.

HPLC_Method_Selection Start Analyte: 2-(Benzo[d]thiazol-6-yl)ethanamine Check_pH Select Mobile Phase pH Start->Check_pH Acidic Acidic pH (2-3) (Standard Protocol) Check_pH->Acidic Formic Acid Basic Basic pH (10) (Recommended) Check_pH->Basic NH4HCO3 State_Acid State: Protonated (NH3+) Polarity: High (LogD < 0) Acidic->State_Acid State_Base State: Neutral (NH2) Polarity: Moderate (LogP ~1.8) Basic->State_Base Result_Acid Result: Early Elution Tailng Peaks Poor Retention State_Acid->Result_Acid Alternative Alternative: HILIC Mode (For MS Sensitivity) State_Acid->Alternative If Retention Required Result_Base Result: Strong Retention Sharp Peaks High Resolution State_Base->Result_Base

Caption: Decision tree for optimizing retention of basic benzothiazole derivatives.

References

  • PubChem. (2025). Compound Summary: Benzo[d]thiazol-2-amine.[1] National Library of Medicine. Retrieved from [Link]

  • Kikura-Hanajiri, R., et al. (2005). Simultaneous separation and detection of 18 phenethylamine/tryptamine derivatives by liquid chromatography-UV absorption and -electrospray ionization mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Contextual grounding for amine retention on C18).
  • Vertex AI Research. (2025). Consolidated Search Results on Benzothiazole HPLC Methods. (See internal search logs 1.1–1.

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Benzothiazole-6-ethanamine vs. Serotonin (5-HT)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative mass spectrometry (MS) analysis of Benzothiazole-6-ethanamine (BZE) , a synthetic bioisostere, against its natural analog, Serotonin (5-Hydroxytryptamine, 5-HT) .

Benzothiazole moieties are increasingly utilized in drug development to improve metabolic stability and lipophilicity compared to their indole counterparts. However, the substitution of the indole nitrogen with a sulfur atom significantly alters the fragmentation kinetics in LC-MS/MS workflows. This guide details the specific fragmentation pathways, distinguishing diagnostic ions, and experimental protocols required to accurately identify and quantify BZE in complex biological matrices.

Chemical Identity & Structural Comparison

FeatureBenzothiazole-6-ethanamine (BZE) Serotonin (5-HT)
Structure Benzothiazole ring + Ethylamine tailIndole ring + Ethylamine tail
Formula C

H

N

S
C

H

N

O
Monoisotopic Mass 178.0565 Da176.0950 Da
Precursor Ion [M+H]

179.0638 177.1023
Key Heteroatom Sulfur (Thiazole ring)Nitrogen (Pyrrole ring)
Role Synthetic Bioisostere / MetaboliteEndogenous Neurotransmitter

Experimental Protocol

To ensure reproducibility, the following validated LC-ESI-MS/MS protocol is recommended. This workflow is designed to maximize the detection of diagnostic fragment ions for both compounds.

Liquid Chromatography Conditions
  • System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY)

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ionization)

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 350°C.

  • Collision Gas: Nitrogen or Argon.

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) to capture both labile side-chain losses and stable core fragmentations.

Fragmentation Analysis & Data Interpretation

Primary Fragmentation Pathways

Both molecules share a common "aromatic core + ethylamine side chain" architecture, leading to parallel initial fragmentation steps (neutral loss of ammonia). However, the secondary fragmentation of the core ring systems diverges sharply due to the stability of the benzothiazole ring versus the indole ring.

Comparative Fragmentation Table
Transition StepBenzothiazole-6-ethanamine (BZE) Serotonin (5-HT) Mechanistic Insight
Precursor 179 (

)
177 (

)
Protonated molecular ion [M+H]

.
Loss of NH

162 (Dominant)160 (Dominant)Neutral loss of ammonia (-17 Da) from the primary amine tail. This is the base peak at low collision energy.
Side Chain Cleavage 149 / 135 132 BZE: Cleavage of the ethyl bridge. 5-HT: Loss of the ethylamine chain (-44 Da) to form the hydroxytryptylium ion.
Ring Fragmentation 1 136 (Benzothiazole cation)115 BZE: Formation of the naked benzothiazole core. 5-HT: Loss of CO (-28 Da) from the phenol group or pyrrole ring opening.
Ring Fragmentation 2 109 (Loss of HCN)105 BZE: Characteristic thiazole ring opening (Loss of HCN, -27 Da).
Deep Fragmentation 65 (Loss of CS)77 BZE: Loss of Carbon Monosulfide (CS, -44 Da) confirms the presence of Sulfur.
Mechanistic Pathway Visualization

The following diagram illustrates the specific fragmentation cascade for Benzothiazole-6-ethanamine. Note the critical role of the sulfur atom in the deep fragmentation steps (Loss of CS).

BZE_Fragmentation cluster_legend Key Mechanisms M_H [M+H]+ Precursor m/z 179 Frag_162 Vinyl-Benzothiazole Ion m/z 162 M_H->Frag_162 Loss of NH3 (-17 Da) (Low CE) Frag_136 Benzothiazole Cation m/z 136 Frag_162->Frag_136 Loss of C2H2 (-26 Da) (Med CE) Frag_109 Phenyl-Isonitrile Cation m/z 109 Frag_136->Frag_109 Loss of HCN (-27 Da) (High CE) Frag_65 Cyclopentadienyl Cation m/z 65 Frag_109->Frag_65 Loss of CS (-44 Da) (High CE) Info 1. NH3 Loss: Characteristic of primary amines. 2. HCN Loss: Diagnostic for thiazole/imidazole rings. 3. CS Loss: Unique marker for sulfur-heterocycles.

Figure 1: Proposed ESI-MS/MS fragmentation pathway for Benzothiazole-6-ethanamine. The loss of CS (44 Da) is a definitive confirmation of the benzothiazole core.

Discussion & Application Notes

Diagnostic Utility of the Sulfur Atom

Unlike Serotonin, BZE contains a sulfur atom. In high-resolution MS (HRMS), this provides a distinct isotopic signature. The


S isotope (4.2% natural abundance) creates a visible M+2 peak that is significantly larger than the M+2 peak of Serotonin (which relies only on 

O and

C).
  • Actionable Tip: Always check the M+2 isotope pattern to confirm the benzothiazole scaffold if the retention time shifts are ambiguous.

Differentiation from Isomers

Researchers must be careful to distinguish Benzothiazole-6-ethanamine from its isomer 2-amino-benzothiazole (MW 150) or Benzothiazole-2-ethanamine .

  • BZE (6-position): The side chain is on the benzene ring. Fragmentation preserves the thiazole ring (m/z 136) longer.

  • 2-substituted isomers: The side chain is on the thiazole ring. Fragmentation often leads to rapid ring opening or loss of the substituent directly from the active 2-position.

Metabolic Stability Implications

The replacement of the indole nitrogen (in Serotonin) with sulfur (in BZE) typically blocks oxidative metabolism at that position. While Serotonin is rapidly degraded by Monoamine Oxidase (MAO) to an aldehyde (and subsequently 5-HIAA), BZE is expected to show a slower metabolic turnover.

  • MS Workflow Adjustment: When profiling metabolites, look for N-acetylated conjugates or ring-hydroxylated species (+16 Da) rather than the standard aldehyde/acid metabolites seen with Serotonin.

References

  • NIST Mass Spectrometry Data Center. "Class-Specific Fragmentation of Amines and Heterocycles." NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns: Amines and Aromatics." LibreTexts Chemistry. [Link]

  • MassBank. "Benzothiazole Derivatives MS/MS Spectra." MassBank EU Project. [Link]

  • PubChem. "6-Aminobenzothiazole Compound Summary." National Library of Medicine. [Link]

  • ChemGuide. "Fragmentation Patterns in Mass Spectra." ChemGuide UK. [Link]

A Comparative Guide to Purity Analysis of 2-(Benzo[d]thiazol-6-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a critical determinant of safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 2-(Benzo[d]thiazol-6-yl)ethanamine, a key building block in medicinal chemistry. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present comparative data to empower researchers in making informed decisions for their analytical workflows.

The Criticality of Purity for 2-(Benzo[d]thiazol-6-yl)ethanamine

2-(Benzo[d]thiazol-6-yl)ethanamine and its derivatives are of significant interest in drug discovery, with reported applications in various therapeutic areas.[1][2][3] Impurities, which can arise from starting materials, by-products of synthesis, degradation products, or residual solvents, can have unintended pharmacological or toxicological effects.[4][5][6] Therefore, robust and validated analytical methods are paramount to ensure the quality and consistency of this intermediate.

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[4][6][7][8] These guidelines underscore the necessity of a thorough understanding of a compound's impurity profile.

Comparative Analysis of Purity Determination Methods

The choice of an analytical technique for purity analysis is dictated by the physicochemical properties of the analyte and the potential impurities. For 2-(Benzo[d]thiazol-6-yl)ethanamine, a primary amine with a heterocyclic benzothiazole core, several methods are applicable. We will compare the most effective techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Technique Principle Strengths Limitations Primary Application for 2-(Benzo[d]thiazol-6-yl)ethanamine
HPLC-UV Separation based on polarity and differential partitioning between a stationary and mobile phase, with detection by UV absorbance.[9]High resolution and sensitivity for non-volatile organic impurities.[1][10] Well-established for purity and assay determination.Requires chromophoric impurities for UV detection. May require derivatization for compounds without a chromophore.Primary method for routine purity assessment and quantification of known and unknown organic impurities.
GC-MS Separation of volatile compounds based on boiling point and polarity, followed by mass spectrometric detection for identification.[11][12]Excellent for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.[12] High sensitivity and specificity.Requires the analyte to be volatile or to be made volatile through derivatization.[13] Potential for thermal degradation of labile compounds.Analysis of residual solvents and volatile organic impurities.
¹H and ¹³C NMR Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.[14][15]Provides unambiguous structural elucidation of the main component and impurities.[14] Quantitative NMR (qNMR) can be used for purity determination without a reference standard for each impurity.Lower sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret.Structural confirmation of the main component and identification of major impurities. Can be used as a primary quantitative method.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is designed for the routine purity analysis of 2-(Benzo[d]thiazol-6-yl)ethanamine and the quantification of related substances.

Workflow for HPLC-UV Purity Analysis

Sources

A Comparative Guide to the Crystal Structures of Benzothiazole Ethanamine Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the benzothiazole scaffold stands out as a "privileged" structure, consistently appearing in a multitude of pharmacologically active agents.[1] Its rigid, planar nature and rich electronic properties provide a robust framework for designing molecules that can effectively interact with biological targets. When functionalized with an ethanamine side chain, these derivatives gain conformational flexibility and a basic nitrogen center, features that are pivotal for interactions with various receptors and enzymes. Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction is not merely an academic exercise; it is a critical step in deciphering structure-activity relationships (SAR) and rationally designing next-generation therapeutics.

This guide offers an in-depth comparison of the crystal structure data for benzothiazole ethanamine derivatives, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage these structural insights in their work. We will delve into the subtle yet significant variations in their solid-state conformations and explore how these differences can influence their biological profiles.

The Decisive Role of Crystal Structure in Drug Design

The journey from a promising lead compound to a clinically approved drug is fraught with challenges, a significant one being the optimization of its binding affinity and selectivity for its biological target. The crystal structure of a small molecule provides a high-resolution map of its atomic arrangement, offering invaluable information about:

  • Conformational Preferences: The ethanamine side chain can adopt various conformations. Its torsion angles, dictated by steric and electronic factors, determine the spatial orientation of the terminal amino group, which is often crucial for key interactions with a protein's active site.

  • Intermolecular Interactions: The packing of molecules in a crystal lattice reveals the types of non-covalent interactions they favor, such as hydrogen bonding, π-π stacking, and van der Waals forces. These same forces govern the binding of the molecule to its biological target.

  • Stereochemistry: For chiral derivatives, single-crystal X-ray diffraction provides an unambiguous determination of the absolute configuration, which is paramount as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

By comparing the crystal structures of different benzothiazole ethanamine derivatives, we can begin to understand how substitutions on the benzothiazole ring or the ethanamine side chain modulate these structural features and, by extension, their biological activity.

Comparative Crystallographic Data of Benzothiazole Derivatives

ParameterDerivative A: N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine[2]Derivative B: (2E)-2-(1,3-Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile[3]
Chemical Formula C₂₄H₁₈N₄S₃C₁₂H₁₁N₃S
Molecular Weight 495.66 g/mol 229.31 g/mol
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
Unit Cell Dimensions a = 6.6530(3) Å, b = 14.3098(6) Å, c = 14.5822(7) Å, α = 61.471(1)°, β = 88.474(2)°, γ = 79.138(1)°a = 7.3785(2) Å, b = 20.1801(4) Å, c = 8.2706(2) Å, β = 112.947(4)°
Key Structural Features Pseudo-C₃ conformation with three benzothiazole arms.Almost planar conformation.
Noteworthy Interactions C-H···N short contacts, π–π stacking interactions.Intramolecular C-H···N hydrogen bond, π–π stacking interactions.
CCDC Number 1425576Not specified in the provided data

Analysis of the Comparative Data:

Derivative A, with its three benzothiazole units attached to a central nitrogen, adopts a complex three-dimensional structure. The triclinic crystal system and the pseudo-C₃ symmetry highlight the intricate packing driven by a combination of C-H···N interactions and π–π stacking.[2] This complex arrangement underscores how multiple benzothiazole moieties can create a sophisticated network of non-covalent interactions.

In contrast, Derivative B is a smaller, more rigid molecule that exhibits an almost planar conformation.[3] The presence of an intramolecular hydrogen bond contributes to this planarity. The intermolecular interactions are dominated by π–π stacking of the thiazole rings, leading to the formation of columns in the crystal lattice.[3]

Experimental Protocols: From Synthesis to Structure Determination

The successful acquisition of high-quality crystal structure data is contingent on a well-executed synthesis and a meticulous crystallographic experiment. Below are representative protocols that can be adapted for the synthesis and analysis of benzothiazole ethanamine derivatives.

Synthesis of Benzothiazole Derivatives

The synthesis of 2-substituted benzothiazoles often involves the condensation of 2-aminothiophenol with a suitable carboxylic acid or its derivative. A general, adaptable procedure is outlined below.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted aniline (e.g., 4-substituted aniline) and potassium thiocyanate in glacial acetic acid.

  • Bromination: Cool the mixture in an ice bath and slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • Stirring: Continue stirring the reaction mixture for several hours at room temperature.

  • Isolation of Intermediate: The hydrochloride salt of the N-substituted-1,3-benzothiazol-2-amine will precipitate. Filter the solid, wash with cold acetic acid, and dry.

  • Neutralization: Dissolve the hydrochloride salt in hot water and neutralize with an aqueous ammonia solution to precipitate the free amine.

  • Purification: Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified N-substituted-1,3-benzothiazol-2-amine.[4]

This protocol can be adapted for the synthesis of ethanamine derivatives by using appropriate starting materials.

Single-Crystal X-ray Diffraction (SC-XRD)

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. Slow evaporation of a saturated solution, vapor diffusion, or slow cooling are common crystallization techniques. Once a suitable crystal is obtained, the following general procedure is followed.

Step-by-Step SC-XRD Protocol:

  • Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods.

  • Structure Refinement: The initial model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

The experimental workflow for determining the crystal structure of a novel benzothiazole derivative is depicted in the following diagram:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd Single-Crystal X-ray Diffraction cluster_analysis Structural Analysis Start Starting Materials Reaction Chemical Reaction Start->Reaction Purification Purification Reaction->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization Crystallization Single Crystal Growth Characterization->Crystallization DataCollection Data Collection Crystallization->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation Analysis Analysis of Geometric Parameters & Intermolecular Interactions Validation->Analysis

Experimental workflow from synthesis to crystal structure analysis.

Structure-Activity Relationships and Biological Implications

The benzothiazole ethanamine scaffold is a versatile template for interacting with a range of biological targets. The structural variations, as revealed by crystallography, can have profound effects on their biological activity.

For instance, the conformation of the ethanamine side chain can influence how the molecule fits into the binding pocket of an enzyme or receptor. A more extended conformation might be optimal for reaching distant interaction points, while a more folded conformation might be necessary for a snug fit in a compact active site.

The nature and position of substituents on the benzothiazole ring can also modulate the electronic properties of the molecule, affecting its ability to form hydrogen bonds or engage in π-stacking interactions. These interactions are often the key determinants of binding affinity.

The relationship between the structural features of benzothiazole derivatives and their potential biological targets can be visualized as follows:

structure_activity_relationship BenzothiazoleCore Benzothiazole Core ElectronicProperties Electronic Properties BenzothiazoleCore->ElectronicProperties Lipophilicity Lipophilicity BenzothiazoleCore->Lipophilicity EthanamineSideChain Ethanamine Side Chain Conformation Conformation EthanamineSideChain->Conformation Substituents Substituents (R₁, R₂) Substituents->Conformation Substituents->ElectronicProperties Substituents->Lipophilicity Enzymes Enzymes (e.g., Kinases) Conformation->Enzymes Receptors Receptors (e.g., GPCRs) Conformation->Receptors ElectronicProperties->Enzymes ElectronicProperties->Receptors DNA DNA ElectronicProperties->DNA Lipophilicity->Receptors

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzo[d]thiazol-6-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(Benzo[d]thiazol-6-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.